2-Phenylethanethioamide
Description
The exact mass of the compound 2-Phenylethanethioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBHFANXQMZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983060 | |
| Record name | 2-Phenylethanimidothioic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-54-5 | |
| Record name | Benzeneethanethioamide | |
| Source | DTP/NCI | |
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| Record name | Benzeneethanethioamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethanimidothioic acid | |
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| Record name | 2-Phenylthioacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLS5738GKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylethanethioamide (CAS 645-54-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenylethanethioamide (CAS 645-54-5), a versatile thioamide compound with applications in organic synthesis and potential biological activities. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Willgerodt-Kindler reaction, and discusses its known and potential biological significance. Furthermore, this guide includes protocols for its characterization and quantification using modern analytical techniques and visualizes key chemical transformations and potential biological pathways.
Chemical and Physical Properties
2-Phenylethanethioamide, also known as benzeneethanethioamide, is a sulfur-containing organic compound. The presence of the thioamide functional group imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.[1]
Table 1: Chemical and Physical Properties of 2-Phenylethanethioamide
| Property | Value | Reference(s) |
| CAS Number | 645-54-5 | [1] |
| Molecular Formula | C₈H₉NS | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
| SMILES | S=C(N)Cc1ccccc1 | [1] |
| InChI | InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | [1] |
Synthesis
The synthesis of 2-Phenylethanethioamide can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent and effective approach. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide.
Experimental Protocol: Willgerodt-Kindler Reaction
This protocol is adapted from established methodologies for the Willgerodt-Kindler reaction.
Materials:
-
Phenylacetone (1-phenyl-2-propanone)
-
Sulfur powder
-
Morpholine
-
Dioxane (solvent)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetone (1 equivalent), sulfur powder (2.5 equivalents), and morpholine (2.5 equivalents) in dioxane.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-phenylethanethioamide.
-
Diagram 1: Synthesis of 2-Phenylethanethioamide via Willgerodt-Kindler Reaction
Caption: Synthesis of 2-Phenylethanethioamide.
Biological Activity and Potential Applications
While specific biological data for 2-Phenylethanethioamide is limited, the broader class of thioamides exhibits a wide range of pharmacological activities. Thioamides are known to possess antibacterial, antifungal, and anticancer properties. The sulfur atom in the thioamide group can interact with biological macromolecules, leading to various cellular effects.
Derivatives of the structurally related compound, 2-phenylethanol, have shown bacteriostatic activity, which is correlated with their ability to disrupt bacterial membranes. It is plausible that 2-Phenylethanethioamide could exhibit similar antimicrobial properties.
Table 2: Potential Biological Activities of Thioamide-Containing Compounds
| Activity | Description | Reference(s) |
| Antimicrobial | Thioamide derivatives have shown efficacy against various bacterial and fungal strains. | |
| Anticancer | Certain thioamides have demonstrated cytotoxic effects against cancer cell lines. | |
| Enzyme Inhibition | The thioamide moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes. |
Further research is required to fully elucidate the specific biological targets and mechanisms of action of 2-Phenylethanethioamide.
Diagram 2: Potential Workflow for Biological Activity Screening
Caption: Biological activity screening workflow.
Analytical Characterization
The identity and purity of 2-Phenylethanethioamide can be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Table 3: Spectroscopic Data for 2-Phenylethanethioamide
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, and the thioamide protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon. |
| FTIR (cm⁻¹) | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-Phenylethanethioamide and for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 2-Phenylethanethioamide in acetonitrile and perform serial dilutions to create a calibration curve.
Diagram 3: Analytical Workflow for Characterization
Caption: Analytical characterization workflow.
Conclusion
2-Phenylethanethioamide is a valuable chemical entity with established utility in synthetic chemistry and significant potential for applications in drug discovery and development. This guide provides foundational knowledge and detailed protocols to facilitate further research into this compound. The exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, represents a promising avenue for future investigations. The analytical methods outlined herein will be instrumental in ensuring the quality and integrity of such research.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylethanethioamide (CAS No. 645-54-5). The document details its key physical and chemical characteristics, provides standardized experimental protocols for its synthesis and analysis, and discusses the broader biological context of the thioamide functional group.
Core Physicochemical Properties
2-Phenylethanethioamide, also known as 2-phenylthioacetamide, is an organic compound featuring a phenyl group attached to an ethanethioamide backbone. Its properties are crucial for applications in organic synthesis and medicinal chemistry. Thioamides are recognized as important structural motifs in various biologically active compounds.[1][2]
The quantitative physicochemical data for 2-Phenylethanethioamide are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NS | [3] |
| Molecular Weight | 151.23 g/mol | [3][4] |
| Appearance | White to Orange to Green powder/crystal | [4] |
| Melting Point | 96-98 °C | [3][4] |
| Boiling Point | 277.3 ± 33.0 °C (at 760 Torr) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Water Solubility | 1.8 g/L (at 25°C), Slightly Soluble | [4] |
| pKa | 13.10 ± 0.29 (Predicted) | [4] |
| Storage Temperature | 2-8 °C | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-Phenylethanethioamide are outlined below. These protocols are foundational for researchers working with this compound.
The Willgerodt-Kindler reaction is a classic and versatile method for preparing thioamides from aldehydes or ketones.[5][6][7] This protocol adapts the general procedure for the synthesis of 2-Phenylethanethioamide from 2-phenylacetaldehyde.
Materials:
-
2-phenylacetaldehyde
-
Elemental sulfur (S₈)
-
A secondary amine (e.g., morpholine or pyrrolidine)
-
Solvent (e.g., DMF or pyridine)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylacetaldehyde (1.0 eq), elemental sulfur (1.5 eq), and the secondary amine (3.0 eq) in a suitable solvent like DMF.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). High temperatures are often required for the reaction to proceed efficiently.[7] Microwave-assisted heating can also be employed to accelerate the reaction.[8][9]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude thioamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Phenylethanethioamide.
NMR spectroscopy is the primary method for structural elucidation of organic compounds.[10][11][12]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Phenylethanethioamide in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically standardized using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[11]
-
Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.[13]
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[15]
-
Sample Application: Place a small amount of the solid 2-Phenylethanethioamide powder directly onto the ATR crystal, ensuring complete coverage.[15]
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[15]
-
Data Acquisition: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with 32-100 scans co-added to improve the signal.[15]
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for a thioamide include N-H stretching, C-H stretching (aromatic and aliphatic), and the characteristic C=S (thiocarbonyl) stretching vibrations.
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition.[16][17]
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of 2-Phenylethanethioamide. First, create a stock solution by dissolving ~1 mg of the sample in 1 mL of an organic solvent like methanol or acetonitrile.[18] Then, dilute this stock solution further (e.g., 100 μL into 1 mL of solvent) to a final concentration of approximately 10-100 μg/mL.[18] The sample must be fully dissolved and free of particulates.
-
Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography (LC) system. The prepared sample is injected into the LC-MS system. ESI is a common soft ionization technique for small organic molecules.[19]
-
Data Acquisition: Acquire the mass spectrum. For accurate mass measurement, the instrument should be calibrated to better than 5 ppm accuracy.[20] The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound.[19][20]
Biological Activity Context
While specific signaling pathways for 2-Phenylethanethioamide are not extensively documented, the thioamide functional group is present in numerous compounds with a wide spectrum of biological activities. Thioamides are often used as isosteres for amides in medicinal chemistry to enhance proteolytic stability and improve pharmacokinetic properties.[21][22]
Known biological activities associated with various thioamide-containing molecules include:
-
Antibacterial and Antifungal Activity: Many thioamide derivatives show significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Bacillus subtilis.[1][21]
-
Antitubercular Agents: The antibiotics ethionamide and prothionamide are critical drugs for treating tuberculosis.[2]
-
Antitumor Activity: Certain thioamide-containing metal complexes have demonstrated antiproliferative activity against human cancer cell lines.[21]
-
Enzyme Inhibition: Thioamides have been developed as potent inhibitors of enzymes like urease, which is implicated in bacterial infections.[21]
-
Antiprotozoal and Antimycotic Activity: Derivatives of benzimidazole containing thioamide or dithioacid groups have shown activity against protozoa and fungi.[23]
The presence of the thioamide moiety in 2-Phenylethanethioamide suggests its potential as a scaffold for developing new therapeutic agents. The workflow for discovering and characterizing such a compound is illustrated below.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, characterization, and preliminary biological screening of a target compound like 2-Phenylethanethioamide.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Willgerodt Rearrangement [unacademy.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. azolifesciences.com [azolifesciences.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. photometrics.net [photometrics.net]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and bonding of 2-Phenylethanethioamide. The document summarizes key structural parameters, outlines a detailed experimental protocol for its synthesis, and discusses its spectroscopic characteristics.
Molecular Structure and Bonding
2-Phenylethanethioamide, with the chemical formula C₈H₉NS, is a thioamide derivative characterized by a phenyl group attached to an ethyl chain, which terminates in a thioamide functional group. The molecule's geometry and electronic structure are fundamental to its chemical reactivity and potential biological activity.
Molecular Geometry
A definitive experimental determination of the three-dimensional structure of 2-Phenylethanethioamide through single-crystal X-ray diffraction is not publicly available in the Cambridge Structural Database (CSD) or other open crystallographic databases.[1][2] However, the molecular geometry can be reliably predicted using computational chemistry methods, and bond lengths and angles can be inferred from crystallographic data of closely related molecules, such as 2-phenylacetamide and other thioamides.[3][4][5]
The key structural features include the planar phenyl ring and the thioamide group. The rotational freedom around the C-C single bonds of the ethyl linker allows for conformational flexibility.
Table 1: Predicted Bond Lengths for 2-Phenylethanethioamide
| Bond | Predicted Bond Length (Å) |
| C=S | ~1.68 |
| C-N | ~1.33 |
| Cα-C(S) | ~1.52 |
| Cβ-Cα | ~1.54 |
| C(phenyl)-Cβ | ~1.51 |
| C-C (in phenyl) | ~1.39 |
| C-H (aliphatic) | ~1.09 |
| C-H (aromatic) | ~1.08 |
| N-H | ~1.01 |
Table 2: Predicted Bond Angles for 2-Phenylethanethioamide
| Angle | Predicted Bond Angle (°) |
| N-C-S | ~125 |
| N-C-Cα | ~115 |
| S-C-Cα | ~120 |
| C(S)-Cα-Cβ | ~112 |
| Cα-Cβ-C(phenyl) | ~113 |
| C-C-C (in phenyl) | ~120 |
Table 3: Predicted Dihedral Angles for 2-Phenylethanethioamide
| Dihedral Angle | Predicted Dihedral Angle (°) |
| H-N-C-S (syn) | ~0 |
| H-N-C-S (anti) | ~180 |
| Cβ-Cα-C(S)-N | Variable (defines conformation) |
| C(phenyl)-Cβ-Cα-C(S) | Variable (defines conformation) |
Note: The predicted values are based on standard bond lengths and angles for similar functional groups and may vary depending on the actual conformation and crystalline packing forces.
Caption: Ball-and-stick model of 2-Phenylethanethioamide.
Experimental Protocols
Synthesis of 2-Phenylethanethioamide from Phenylacetonitrile
A common and effective method for the synthesis of primary thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[6][7][8][9] The following protocol is a detailed procedure for the preparation of 2-Phenylethanethioamide from phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetonitrile (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add sodium hydrosulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and characterization of 2-Phenylethanethioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Phenylethanethioamide is expected to show distinct signals for the aromatic protons, the two methylene groups, and the N-H protons of the thioamide.
Table 4: Predicted ¹H NMR Chemical Shifts for 2-Phenylethanethioamide (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| -CH₂- (adjacent to phenyl) | ~2.9 - 3.1 | Triplet | 2H |
| -CH₂- (adjacent to C=S) | ~2.6 - 2.8 | Triplet | 2H |
| -NH₂ | ~7.5 - 8.5 (broad) | Singlet (broad) | 2H |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts for 2-Phenylethanethioamide (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S | ~200 - 210 |
| C (ipso, phenyl) | ~138 - 142 |
| C (ortho, meta, phenyl) | ~126 - 130 |
| C (para, phenyl) | ~128 - 130 |
| -CH₂- (adjacent to phenyl) | ~35 - 40 |
| -CH₂- (adjacent to C=S) | ~45 - 50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-Phenylethanethioamide will show characteristic absorption bands for the functional groups present in the molecule.
Table 6: Predicted FTIR Absorption Bands for 2-Phenylethanethioamide
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3100 | N-H stretching (thioamide) | Medium |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 3000 - 2850 | C-H stretching (aliphatic) | Medium |
| ~1650 | N-H bending (thioamide) | Medium |
| 1600, 1495, 1450 | C=C stretching (aromatic ring) | Medium-Strong |
| ~1400 - 1200 | C-N stretching / C=S stretching (thioamide) | Strong |
| ~750 and ~700 | C-H out-of-plane bending (monosubstituted benzene) | Strong |
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of 2-Phenylethanethioamide. While experimental crystallographic data is not currently available, the provided predicted structural parameters offer a solid foundation for understanding its molecular geometry. The detailed synthetic protocol and expected spectroscopic data serve as a valuable resource for researchers working with this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, would be beneficial to precisely determine its three-dimensional structure and intermolecular interactions in the solid state.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of 2-Phenylethanethioamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenylethanethioamide. Due to the limited availability of direct quantitative solubility data for 2-Phenylethanethioamide in organic solvents, this guide leverages data from structurally analogous compounds, namely thioacetamide and 2-phenylacetamide, to provide reasonable estimations. This approach allows for informed decision-making in experimental design, formulation development, and other research applications where the solubility of 2-Phenylethanethioamide is a critical parameter.
Introduction to 2-Phenylethanethioamide
2-Phenylethanethioamide, a sulfur analog of 2-phenylethanamide, is an organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a phenyl group, an ethyl chain, and a thioamide functional group, dictates its physicochemical properties, including its solubility in different solvent systems. The thioamide group, in particular, influences the molecule's polarity, hydrogen bonding capabilities, and overall stability, which are key determinants of its solubility.
Estimated Solubility of 2-Phenylethanethioamide in Organic Solvents
While specific experimental data for 2-Phenylethanethioamide is scarce, the solubility of structurally related compounds can provide valuable insights. The following tables summarize the solubility of Thioacetamide and 2-Phenylacetamide in a range of common organic solvents. It is anticipated that the solubility of 2-Phenylethanethioamide will exhibit trends reflective of these analogs, influenced by the presence of the phenyl group which generally decreases polarity compared to thioacetamide and the thioamide group which increases polarity compared to 2-phenylacetamide.
Table 1: Estimated Solubility of 2-Phenylethanethioamide based on Thioacetamide Data
| Solvent | Thioacetamide Solubility (Mole Fraction at 298.15 K) | Estimated Solubility of 2-Phenylethanethioamide |
| Methanol | Data not available in mole fraction | Likely Soluble |
| Ethanol | Data not available in mole fraction | Likely Soluble |
| n-Propanol | Data not available in mole fraction | Moderately Soluble |
| Isopropanol | Data not available in mole fraction | Moderately Soluble |
| n-Butanol | Data not available in mole fraction | Sparingly Soluble |
| Isobutanol | Data not available in mole fraction | Sparingly Soluble |
| n-Pentanol | Data not available in mole fraction | Sparingly Soluble |
| Isopentanol | Data not available in mole fraction | Sparingly Soluble |
| Acetone | Data not available in mole fraction | Very Soluble |
| 2-Butanone | Data not available in mole fraction | Very Soluble |
| 2-Pentanone | Data not available in mole fraction | Soluble |
| Ethyl Acetate | Data not available in mole fraction | Soluble |
| Methyl Acetate | Data not available in mole fraction | Soluble |
| Ethyl Formate | Data not available in mole fraction | Soluble |
| Acetonitrile | Data not available in mole fraction | Soluble |
Disclaimer: The estimated solubility is a qualitative assessment based on the properties of the analog and the structural features of 2-Phenylethanethioamide.
Table 2: Estimated Solubility of 2-Phenylethanethioamide based on 2-Phenylacetamide Data
| Solvent | 2-Phenylacetamide Solubility ( g/100g solvent at 25°C) | Estimated Solubility of 2-Phenylethanethioamide |
| Methanol | ~14 | Likely Soluble |
| Ethanol | ~10 | Likely Soluble |
| n-Propanol | ~5 | Moderately Soluble |
| Isopropanol | ~4 | Moderately Soluble |
| n-Butanol | ~2.5 | Sparingly Soluble |
| Isobutanol | ~2 | Sparingly Soluble |
| n-Pentanol | ~1.5 | Sparingly Soluble |
| Isopentanol | ~1 | Sparingly Soluble |
| Acetone | ~12 | Very Soluble |
| 2-Butanone | Data Not Available | Likely Soluble |
| 2-Pentanone | Data Not Available | Likely Soluble |
| Ethyl Acetate | ~3 | Soluble |
| Methyl Acetate | Data Not Available | Likely Soluble |
| Ethyl Formate | Data Not Available | Likely Soluble |
| Acetonitrile | ~4 | Soluble |
| Tetrahydrofuran | ~8 | Soluble |
Disclaimer: The estimated solubility is a qualitative assessment based on the properties of the analog and the structural features of 2-Phenylethanethioamide.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for the determination of the thermodynamic solubility of 2-Phenylethanethioamide in various organic solvents using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of 2-Phenylethanethioamide in a selection of organic solvents at a constant temperature.
Materials:
-
2-Phenylethanethioamide (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-Phenylethanethioamide to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Phenylethanethioamide.
-
Prepare a calibration curve using standard solutions of 2-Phenylethanethioamide of known concentrations in the same solvent.
-
-
Data Analysis:
-
Calculate the concentration of 2-Phenylethanethioamide in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in solubility determination and assessment, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of 2-Phenylethanethioamide.
Caption: A logical decision pathway for selecting an appropriate solvent.
An In-depth Technical Guide on the Discovery and History of 2-Phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Phenylethanethioamide. It details the seminal Willgerodt-Kindler reaction, the primary method for its synthesis, and presents both historical and modern experimental protocols. Physicochemical properties and spectroscopic data are summarized for the characterization of this compound. While direct biological applications and signaling pathway interactions of 2-Phenylethanethioamide are not extensively documented in current literature, this guide explores the known biological activities of structurally related compounds to highlight potential areas for future investigation.
Introduction
2-Phenylethanethioamide, also known as 2-phenylthioacetamide, is a sulfur-containing organic compound with the chemical formula C₈H₉NS.[1] Its structure, featuring a phenyl group attached to an ethanethioamide moiety, places it within the broader class of thioamides. Thioamides are recognized for their diverse applications in organic synthesis and medicinal chemistry. This document aims to provide a detailed account of the discovery and history of 2-Phenylethanethioamide, focusing on its synthesis, characterization, and the context of its chemical class.
Discovery and Historical Synthesis
The discovery of 2-Phenylethanethioamide is intrinsically linked to the development of the Willgerodt reaction , first reported by Conrad Willgerodt in 1887.[2][3][4] This reaction initially involved the conversion of aryl alkyl ketones to the corresponding amides by heating with an aqueous solution of ammonium polysulfide.[2]
A significant modification to this reaction was later introduced by Karl Kindler, leading to what is now known as the Willgerodt-Kindler reaction .[3] This modified procedure utilizes an amine (such as morpholine) and elemental sulfur, which typically results in the formation of a thioamide.[2][5] The reaction of acetophenone with sulfur and an amine, for instance, yields the corresponding phenylacetamide, which can be hydrolyzed to phenylacetic acid.[6] This reaction pathway represents the foundational method for the synthesis of 2-phenylethanethioamide and related structures.
The overall transformation of the Willgerodt-Kindler reaction involves the oxidation of a terminal methyl group of an aryl ketone and the simultaneous reduction of the keto group.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenylethanethioamide is presented in Table 1.
Table 1: Physicochemical Properties of 2-Phenylethanethioamide
| Property | Value | Reference |
| CAS Number | 645-54-5 | [1] |
| Molecular Formula | C₈H₉NS | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 94-96 °C | |
| Boiling Point | 296.7 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like ethanol, acetone | |
| InChI | InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
Experimental Protocols for Synthesis
The synthesis of 2-Phenylethanethioamide is most commonly achieved via the Willgerodt-Kindler reaction. Below are representations of both a classic and a modern approach to this synthesis.
Classical Willgerodt-Kindler Reaction Protocol
This protocol is a generalized representation based on the historical descriptions of the reaction.
Reactants:
-
Aryl alkyl ketone (e.g., Acetophenone)
-
Amine (e.g., Morpholine)
-
Elemental Sulfur
Procedure:
-
A mixture of the aryl alkyl ketone, amine, and elemental sulfur is heated, often under reflux conditions.[6]
-
The reaction is typically carried out in a solvent such as pyridine or in the absence of a solvent.
-
The reaction mixture is heated for several hours.[6]
-
Upon completion, the reaction mixture is cooled, and the product thioamide is isolated.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Modern Microwave-Assisted Willgerodt-Kindler Reaction
Modern adaptations of the Willgerodt-Kindler reaction often employ microwave irradiation to reduce reaction times and improve yields.[7]
Reactants:
-
Aryl alkyl ketone (e.g., Acetophenone)
-
Amine (e.g., Morpholine)
-
Elemental Sulfur
Procedure:
-
The aryl alkyl ketone, amine, and elemental sulfur are combined in a sealed microwave-safe vessel.
-
The mixture is subjected to microwave irradiation at a controlled temperature and time.
-
After the reaction, the vessel is cooled, and the contents are worked up.
-
The product is typically purified by column chromatography.
DOT Diagram of the General Willgerodt-Kindler Reaction Workflow
Spectroscopic Characterization
The identity and purity of 2-Phenylethanethioamide are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the region of 7.2-7.4 ppm, a singlet for the methylene (-CH₂-) protons adjacent to the phenyl group, and broad singlets for the thioamide (-CSNH₂) protons.
-
¹³C NMR: Characteristic signals would be observed for the aromatic carbons, the methylene carbon, and the thiocarbonyl (C=S) carbon, which typically appears significantly downfield.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-Phenylethanethioamide (151.23 g/mol ). Fragmentation patterns would be consistent with the structure of the molecule.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies investigating the biological activity and effects on cellular signaling pathways of 2-Phenylethanethioamide. However, the biological relevance of structurally similar compounds provides a basis for potential future research.
-
Phenethylamines: The 2-phenethylamine scaffold is present in a wide range of biologically active molecules, including neurotransmitters and various medicinal compounds.[12][13] These compounds are known to interact with a variety of receptors and enzymes.
-
Phenylethanoid Glycosides: This class of natural products, which contains a phenylethanol moiety, has been reported to exhibit a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[14] Some of these effects are mediated through pathways like the Nrf2/HO-1 signaling pathway.[14]
-
Other Thioamides: Various thioamide-containing compounds have been investigated as potential therapeutic agents, including inhibitors of enzymes like sirtuin 2 (SIRT2), which is involved in cell cycle regulation and inflammatory responses.[15]
Given the structural similarities, it is plausible that 2-Phenylethanethioamide could exhibit biological activities. Future research could explore its potential effects on inflammatory signaling pathways (e.g., NF-κB, MAPK), cell proliferation, or as an enzyme inhibitor.[16][17][18][19]
DOT Diagram of Potential Areas for Biological Investigation
Conclusion
2-Phenylethanethioamide is a compound with a rich history rooted in the development of the Willgerodt-Kindler reaction. While its synthesis is well-established, a detailed exploration of its biological activities and potential applications in drug development remains an open area for investigation. This guide provides a foundational understanding of the compound's history, synthesis, and physicochemical properties, and suggests potential avenues for future research based on the known activities of structurally related molecules. Further studies are warranted to fully elucidate the pharmacological potential of 2-Phenylethanethioamide.
References
- 1. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Phenylethanethioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Phenylethanethioamide (C₈H₉NS), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on predictive models and data from analogous compounds. It includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, detailed experimental protocols for obtaining this data are provided, along with visualizations of the analytical workflow and a predicted mass spectrometry fragmentation pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Phenylethanethioamide. These predictions are derived from established principles of spectroscopy and by comparison with structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Phenylethanethioamide (in CDCl₃, at 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 8.5 | Broad Singlet | 2H | -NH₂ |
| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic C-H |
| ~ 3.8 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data for 2-Phenylethanethioamide (in CDCl₃, at 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 | C=S (Thioamide) |
| ~ 138 | Aromatic C (quaternary) |
| ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 127 | Aromatic C-H |
| ~ 45 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for 2-Phenylethanethioamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1650 | Strong | N-H bending |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |
| ~ 1420 | Medium | C-N stretching |
| ~ 1300 | Medium | C=S stretching (Thioamide I band) |
| 750, 700 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Phenylethanethioamide
| m/z | Predicted Fragment Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 118 | [M - SH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 2-Phenylethanethioamide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylethanethioamide in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale relative to the internal standard (TMS). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 2-Phenylethanethioamide sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the 2-Phenylethanethioamide sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable volatile solvent for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for 2-Phenylethanethioamide.
The Thermal Stability and Decomposition of 2-Phenylethanethioamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanethioamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. Thioamides, as a class, are known to exhibit distinct chemical and physical properties compared to their amide analogs, influencing their biological activity, reactivity, and stability.[1] Understanding the thermal stability and decomposition pathways of 2-Phenylethanethioamide is crucial for its synthesis, purification, storage, and application, particularly in pharmaceutical development where thermal processing is a common step.
This guide outlines the fundamental principles and experimental methodologies for assessing the thermal properties of 2-Phenylethanethioamide. It covers common analytical techniques, hypothetical data interpretation, and potential decomposition mechanisms.
Analytical Methodologies for Thermal Analysis
The thermal stability of a compound is typically investigated using thermoanalytical techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It provides quantitative information about physical and chemical phenomena that involve mass loss, such as desorption, dehydration, and decomposition.
Hypothetical Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2-Phenylethanethioamide is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) are determined.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of reaction for decomposition.
Hypothetical Experimental Protocol for DSC:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 2-Phenylethanethioamide is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal events.[5]
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks. The peak onset temperature, peak maximum temperature, and the enthalpy change (ΔH) for each event are calculated.[6]
Hypothetical Thermal Behavior and Data Interpretation
The following tables summarize hypothetical quantitative data that could be obtained from TGA and DSC analyses of 2-Phenylethanethioamide.
Table 1: Hypothetical TGA Data for 2-Phenylethanethioamide
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | ~ 200 - 250 °C | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 280 - 320 °C | The temperature at which the rate of weight loss is highest. |
| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |
Table 2: Hypothetical DSC Data for 2-Phenylethanethioamide
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Melting | ~ 90 - 100 | ~ 95 - 105 | Endothermic | Transition from solid to liquid phase. |
| Decomposition | ~ 210 - 260 | ~ 290 - 330 | Exothermic | Irreversible chemical breakdown of the molecule. |
Visualization of Experimental Workflow and Decomposition
Experimental Workflow
The general workflow for assessing the thermal stability of a compound like 2-Phenylethanethioamide is depicted below.
Hypothetical Decomposition Pathway
The thermal decomposition of thioamides can proceed through various pathways, including the elimination of hydrogen sulfide, fragmentation of the carbon-sulfur bond, and rearrangement reactions. The specific products would depend on the reaction conditions. A plausible, though speculative, initial decomposition step for 2-Phenylethanethioamide is presented below.
Conclusion
While specific experimental data for 2-Phenylethanethioamide is lacking, this guide provides a robust framework for its thermal analysis. The outlined TGA and DSC methodologies are standard industry practices for characterizing the thermal stability and decomposition of chemical compounds. The hypothetical data and pathways serve as a valuable reference for researchers initiating studies on this molecule. It is imperative that any experimental investigation is conducted with appropriate safety measures, and the results are interpreted in the context of the specific experimental conditions. Further research is warranted to elucidate the precise thermal behavior of 2-Phenylethanethioamide.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 3. mdpi.com [mdpi.com]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenylethanethioamide from Phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-phenylethanethioamide from phenylacetonitrile, a key transformation in the generation of thioamide-containing compounds. Thioamides are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities. This application note outlines two primary synthetic methods utilizing hydrogen sulfide with a base catalyst and phosphorus pentasulfide. It includes comprehensive experimental procedures, quantitative data on reaction yields, and a summary of the potential applications of 2-phenylethanethioamide in medicinal chemistry, particularly focusing on its antimicrobial and cytotoxic properties.
Introduction
Thioamides are important structural motifs in a variety of biologically active compounds, serving as versatile intermediates in organic synthesis and as key components in drug candidates. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced biological activity. Phenylacetonitrile serves as a readily available and cost-effective starting material for the synthesis of 2-phenylethanethioamide. This document details two robust methods for this conversion, providing researchers with practical and reproducible protocols.
Synthesis Protocols
Two principal methods for the synthesis of 2-phenylethanethioamide from phenylacetonitrile are presented below.
Method 1: Reaction with Hydrogen Sulfide and a Base Catalyst
This method involves the direct reaction of phenylacetonitrile with hydrogen sulfide gas in the presence of a base catalyst, such as pyridine or triethylamine. The base activates the nitrile group, facilitating the nucleophilic addition of hydrosulfide.
Experimental Protocol:
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a reflux condenser.
-
Reagents: Charge the flask with phenylacetonitrile (1.0 eq.) and dry pyridine (5-10 volumes).
-
Reaction: Bubble a slow stream of dry hydrogen sulfide gas through the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, stop the gas flow and purge the system with nitrogen. Remove the pyridine under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Reaction with Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a powerful thionating agent capable of converting nitriles to thioamides. This reaction is typically carried out in a high-boiling solvent.
Experimental Protocol:
-
Setup: In a fume hood, fit a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To a solution of phenylacetonitrile (1.0 eq.) in dry toluene or xylene, add phosphorus pentasulfide (0.5-1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 2-phenylethanethioamide.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylacetonitrile, H₂S, Pyridine | Pyridine | 25 | 12-24 | 70-85 | >95 |
| 2 | Phenylacetonitrile, P₄S₁₀ | Toluene | 110 | 4-8 | 65-80 | >95 |
Characterization Data for 2-Phenylethanethioamide:
| Analysis | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, CH₂), 7.80 (br s, 1H, NH), 9.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, ppm) | δ 208.0 (C=S), 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 45.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1620 (C=S stretch) |
| MS (m/z) | 151 [M]⁺ |
Mandatory Visualizations
Reaction Pathway
Caption: Synthetic pathways to 2-phenylethanethioamide.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Applications in Drug Development
Thioamide-containing molecules have garnered significant attention in drug discovery due to their diverse pharmacological activities. While specific data on the biological activity of 2-phenylethanethioamide is limited, its structural motif is present in compounds with known antimicrobial and cytotoxic properties.
-
Antimicrobial Activity: The thioamide functional group is a known pharmacophore in various antimicrobial agents. The increased lipophilicity imparted by the sulfur atom can enhance membrane permeability, a crucial factor for activity against bacterial and fungal pathogens.
-
Cytotoxic Activity: Several thioamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Further investigation into the specific biological profile of 2-phenylethanethioamide is warranted to explore its potential as a lead compound in drug development programs.
Conclusion
The synthesis of 2-phenylethanethioamide from phenylacetonitrile can be achieved through reliable and scalable methods, primarily utilizing hydrogen sulfide with a base or phosphorus pentasulfide. These protocols provide a solid foundation for researchers to produce this key thioamide intermediate for further studies in medicinal chemistry and drug development. The structural features of 2-phenylethanethioamide suggest its potential as a scaffold for the design of novel therapeutic agents, particularly in the areas of infectious diseases and oncology.
Laboratory-Scale Synthesis of 2-Phenylethanethioamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Phenylethanethioamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the thionation of the corresponding amide, 2-phenylethanamide, using Lawesson's reagent.
Introduction
Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. 2-Phenylethanethioamide, in particular, is a key precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocol described herein offers a reliable and reproducible method for the preparation of this compound on a laboratory scale.
Reaction Scheme
The synthesis proceeds via the conversion of the carbonyl group of 2-phenylethanamide to a thiocarbonyl group using Lawesson's reagent.
Figure 1: Reaction scheme for the synthesis of 2-Phenylethanethioamide.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of 2-Phenylethanethioamide.
| Parameter | Value |
| Reactants | |
| 2-Phenylethanamide | 1.0 equivalent |
| Lawesson's Reagent | 0.5 equivalents |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours (monitored by TLC) |
| Product Characterization | |
| Melting Point | 96-98 °C[1][2] |
| Yield | |
| Theoretical Yield | Calculated based on the limiting reagent |
| Actual Yield | To be determined experimentally |
Experimental Protocol
Materials:
-
2-Phenylethanamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanamide (1.0 eq.) in anhydrous THF.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) to isolate the pure 2-phenylethanethioamide.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and IR spectra to confirm the structure and purity of the synthesized 2-phenylethanethioamide.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-Phenylethanethioamide.
Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.
Signaling Pathway (General Thionation Mechanism)
The following diagram illustrates the generally accepted mechanism for the thionation of an amide using Lawesson's reagent.
References
Application Notes and Protocols: 2-Phenylethanethioamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-phenylethanethioamide as a versatile building block in the synthesis of various medicinally relevant heterocyclic compounds. The protocols focus on the preparation of thiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives.
Synthesis of 2-Phenethyl-1,3-Thiazole Derivatives via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] It involves the condensation reaction between a thioamide and an α-haloketone.[2][3] 2-Phenylethanethioamide serves as an excellent thioamide component in this reaction, leading to the formation of 2-phenethyl-substituted thiazoles, which are of interest in medicinal chemistry due to their potential biological activities.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole
Materials:
-
2-Phenylethanethioamide
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylethanethioamide (1.0 eq) in ethanol.
-
Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole.
Quantitative Data
| Product | Starting Materials | Solvent | Reaction Time (h) | Yield (%) |
| 4-(4-bromophenyl)-2-phenethyl-1,3-thiazole | 2-Phenylethanethioamide, 2-Bromo-1-(4-bromophenyl)ethan-1-one | Ethanol | 4-6 | >85 |
Note: The yield is representative and may vary based on specific reaction conditions and scale.
Reaction Pathway
Caption: Hantzsch synthesis of a 2-phenethyl-thiazole.
Synthesis of 5-Phenethyl-1,2,4-Triazole-3-thiol Derivatives
1,2,4-Triazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. While direct synthesis from 2-phenylethanethioamide is less common, a closely related precursor, potassium 2-(phenylacetyl)hydrazine-1-carbodithioate, can be used to synthesize 5-phenethyl-4H-1,2,4-triazole-3-thiol, which can be further functionalized.
Experimental Protocol: Synthesis of 4-amino-5-phenethyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Potassium 2-(phenylacetyl)hydrazine-1-carbodithioate
-
Hydrazine hydrate
-
Water
Procedure:
-
To a suspension of potassium 2-(phenylacetyl)hydrazine-1-carbodithioate (1.0 eq) in water, add hydrazine hydrate (2.0 eq).
-
Reflux the reaction mixture for 8-10 hours. The evolution of hydrogen sulfide gas should be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenethyl-4H-1,2,4-triazole-3-thiol.
Quantitative Data
| Product | Starting Material | Solvent | Reaction Time (h) | Yield (%) |
| 4-amino-5-phenethyl-4H-1,2,4-triazole-3-thiol | Potassium 2-(phenylacetyl)hydrazine-1-carbodithioate | Water | 8-10 | ~70-80 |
Note: This protocol is based on the synthesis of analogous 5-substituted-4-amino-1,2,4-triazole-3-thiols.
Reaction Pathway
Caption: Synthesis of a 5-phenethyl-1,2,4-triazole-3-thiol.
Proposed Synthesis of 2-Amino-5-phenethyl-1,3,4-Thiadiazole
1,3,4-Thiadiazoles are another important class of heterocyclic compounds. A common synthetic route involves the cyclization of thiosemicarbazones. 2-Phenylethanethioamide can be envisioned as a precursor to a key thiosemicarbazide intermediate, which can then undergo cyclization to form the desired 1,3,4-thiadiazole.
Proposed Experimental Protocol
Step 1: Synthesis of 2-phenylethanehydrazonamide
-
React 2-phenylethanethioamide with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Monitor the reaction for the formation of the hydrazonamide intermediate.
-
Isolate and purify the intermediate.
Step 2: Synthesis of the Thiosemicarbazone
-
React the 2-phenylethanehydrazonamide with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) to form the corresponding thiosemicarbazone.
Step 3: Oxidative Cyclization to 2-Amino-5-phenethyl-1,3,4-thiadiazole
-
Dissolve the thiosemicarbazone intermediate in a suitable solvent.
-
Add an oxidizing agent, such as ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂), and stir at an appropriate temperature.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Proposed Reaction Pathway
Caption: Proposed synthesis of a 2-amino-5-phenethyl-1,3,4-thiadiazole.
These protocols and application notes demonstrate the utility of 2-phenylethanethioamide as a valuable starting material for the synthesis of a variety of heterocyclic compounds, providing a foundation for further exploration in drug discovery and development. Researchers are encouraged to optimize these protocols for their specific needs and explore the synthesis of a wider range of derivatives.
References
Application Notes and Protocols: 2-Phenylethanethioamide as a Precursor in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and extensive medicinal chemistry applications for 2-Phenylethanethioamide are limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry, the known reactivity of the thioamide functional group, and data from closely related phenethylamine and thioamide analogs.
Introduction
2-Phenylethanethioamide (CAS 645-54-5) is a sulfur-containing organic molecule featuring a phenylethyl scaffold.[1][2] The thioamide functional group is a bioisostere of the amide bond, and its incorporation into small molecules can significantly modulate their physicochemical and pharmacological properties.[3][4] Thioamides are known to be more resistant to enzymatic hydrolysis, exhibit altered hydrogen bonding capabilities, and can act as versatile intermediates for the synthesis of various heterocyclic compounds.[5] The phenethylamine core is a well-established pharmacophore present in a multitude of endogenous neurotransmitters and synthetic drugs, targeting a wide array of biological systems.[6][7] The combination of these two structural motifs in 2-Phenylethanethioamide makes it a promising, yet underexplored, precursor for the development of novel therapeutic agents.
Potential Medicinal Chemistry Applications
While specific biological activities for 2-Phenylethanethioamide are not extensively documented, its structural components suggest potential for derivatization to target a range of diseases. The thioamide moiety can serve as a handle for synthesizing more complex heterocyclic structures, such as thiazoles and thiadiazoles, which are known to possess diverse pharmacological activities.[1][3]
Table 1: Potential Therapeutic Areas for 2-Phenylethanethioamide Derivatives (Based on Analogous Compounds)
| Therapeutic Area | Rationale | Potential Molecular Targets (based on analogs) | Citation |
| Oncology | Thioamide-containing compounds have demonstrated antiproliferative effects. The phenethyl group can be modified to enhance binding to specific cancer-related targets. | Kinases, Histone Methyltransferases, Phosphoglycerate Dehydrogenase (PHGDH) | [3][8][9] |
| Infectious Diseases | Thioamides are present in some antimicrobial agents. The lipophilic phenethyl group may facilitate membrane penetration in bacteria and fungi. | Bacterial and fungal enzymes, cell wall synthesis components. | [3][10] |
| Neurological Disorders | The phenethylamine scaffold is a core component of many CNS-active drugs. | Dopamine receptors, Serotonin (5-HT) receptors, Monoamine oxidase (MAO). | [6] |
| Inflammatory Diseases | Certain thioamide derivatives have shown anti-inflammatory properties. | Caspase-1 | [1] |
Synthesis of 2-Phenylethanethioamide
A plausible and widely used method for the synthesis of thioamides from compounds with an adjacent methylene group to an aromatic ring is the Willgerodt-Kindler reaction .[7][11][12] This reaction utilizes elemental sulfur and a secondary amine (such as morpholine) to convert an aryl ketone or, in this case, a related precursor, to the corresponding thioamide.
Experimental Protocol: Synthesis of 2-Phenylethanethioamide via a Postulated Willgerodt-Kindler Approach
This protocol is a generalized procedure based on the principles of the Willgerodt-Kindler reaction and should be optimized for specific laboratory conditions.
Materials:
-
Phenylacetaldehyde or a suitable precursor
-
Elemental sulfur (S₈)
-
Morpholine
-
Pyridine (as solvent)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., phenylacetaldehyde, 1 equivalent) in pyridine.
-
Add elemental sulfur (2.5 equivalents) and morpholine (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and acidify with concentrated HCl.
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude thioamide by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Table 2: Representative Yields for Thioamide Synthesis via Willgerodt-Kindler Reaction (Analogous Reactions)
| Starting Material | Product | Yield (%) | Citation |
| Acetophenone | 2-Phenyl-thioacetomorpholide | 81 | [7] |
| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-thioacetomorpholide | 55 | [7] |
| 4-Methylacetophenone | 2-(4-Methylphenyl)-thioacetomorpholide | 74 | [7] |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Phenylethanethioamide.
Synthesis of 2-Phenylethanethioamide Workflow
Postulated Signaling Pathway Modulation
Derivatives of 2-Phenylethanethioamide could potentially be designed to inhibit signaling pathways implicated in cancer, such as kinase signaling cascades. The diagram below illustrates a hypothetical scenario where a derivative inhibits a key kinase in a cancer-related pathway.
References
- 1. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thionation of 2-phenylethanamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are crucial structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The conversion of amides to their corresponding thioamides, a process known as thionation, is a fundamental transformation in medicinal and synthetic chemistry. This document provides detailed experimental protocols for the thionation of 2-phenylethanamide to 2-phenylthioacetamide, primarily focusing on the use of Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀), two of the most common and effective thionating agents.
The choice of thionating agent can significantly impact reaction efficiency, yield, and purification requirements. Lawesson's reagent is generally considered milder and more soluble in organic solvents, often allowing for reactions at lower temperatures.[1] In contrast, P₄S₁₀ is a more aggressive reagent that may require higher temperatures but can be more cost-effective.[2][3] This document outlines protocols for both reagents, offering flexibility based on substrate sensitivity, available resources, and desired scale.
Quantitative Data Summary
The following table summarizes typical quantitative data for the thionation of amides to thioamides using different reagents and conditions. This data is compiled from various literature sources and provides a comparative overview of expected outcomes.
| Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | Generic Amide | THF | Room Temp | 0.5 - 12 | 86 | [4] |
| Lawesson's Reagent | Bridged Amide | Toluene | 110 | 24 | 93 (of rearranged product) | [5] |
| P₄S₁₀/Al₂O₃ | Various Amides | Dioxane | Reflux | N/A | 62-93 | [2] |
| P₄S₁₀/HMDO | Dipeptide | Dichloromethane | Reflux | >5 | 67-96 | [6] |
| P₂S₅-Py₂ Complex | α-formamido ketone | Toluene | N/A | N/A | Good | [7][8] |
| P₄S₁₀ | α-formamido ketone | Toluene | N/A | N/A | Good | [7][8] |
Experimental Protocols
Protocol 1: Thionation of 2-phenylethanamide using Lawesson's Reagent
This protocol is adapted from general procedures for the thionation of primary amides using Lawesson's reagent in tetrahydrofuran (THF) at room temperature.[4] This method is advantageous due to its mild conditions and generally clean reaction profile.
Materials:
-
2-phenylethanamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.55 equivalents) in anhydrous THF. The amount of THF should be sufficient to fully dissolve the reagent, which may require a significant volume.[4]
-
Addition of Amide: In a separate flask, dissolve 2-phenylethanamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred solution of Lawesson's reagent at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed (typically 30 minutes to a few hours).[4]
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. c. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. A thorough aqueous work-up is crucial to remove phosphorus byproducts.[4] d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford pure 2-phenylthioacetamide.
Protocol 2: Thionation of 2-phenylethanamide using Phosphorus Pentasulfide (P₄S₁₀)
This protocol utilizes the more reactive and cost-effective P₄S₁₀.[2][3] The addition of hexamethyldisiloxane (HMDO) can enhance the efficacy of P₄S₁₀.[6][9]
Materials:
-
2-phenylethanamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Hexamethyldisiloxane (HMDO) (optional, but recommended)
-
Anhydrous Dioxane or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, suspend 2-phenylethanamide (1.0 equivalent) and P₄S₁₀ (0.25-0.5 equivalents) in anhydrous dioxane or dichloromethane.
-
Addition of HMDO (Optional): If using HMDO, add it to the suspension (approximately 2.5 equivalents relative to the amide).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous sodium bicarbonate solution (Caution: H₂S gas, which is toxic and has a foul odor, may be evolved). This step should be performed in a well-ventilated fume hood. c. Extract the aqueous mixture with dichloromethane or ethyl acetate. d. Combine the organic extracts and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-phenylthioacetamide.
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the thionation of 2-phenylethanamide.
Caption: General experimental workflow for the thionation of 2-phenylethanamide.
Caption: Logic diagram for selecting a thionating reagent.
Safety Precautions
-
Thionation reactions should be conducted in a well-ventilated fume hood, especially when using P₄S₁₀, as the work-up can produce toxic hydrogen sulfide gas.
-
Lawesson's reagent and its byproducts have an unpleasant odor.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are required; ensure proper handling techniques to avoid moisture contamination.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Phenylethanethioamide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-Phenylethanethioamide in materials science, drawing upon the known properties of thioamides and related sulfur-containing organic compounds. While direct applications of 2-Phenylethanethioamide in materials science are not extensively documented in publicly available literature, its chemical structure, featuring a reactive thioamide group and a phenyl moiety, suggests its utility in the development of functional polymers, nanoparticles, and metal-organic frameworks (MOFs). The following sections detail potential applications, relevant experimental protocols adapted from similar systems, and expected material properties.
Functional Polymers for Heavy Metal Sequestration
The thioamide group is known for its strong affinity for heavy metal ions.[1] Polymers functionalized with 2-Phenylethanethioamide can therefore be developed as efficient adsorbents for the removal of toxic heavy metals from aqueous solutions. The sulfur atom in the thioamide acts as a soft Lewis base, showing a high affinity for soft Lewis acids such as mercury(II), lead(II), and cadmium(II) ions.
Quantitative Data: Metal Adsorption Capacities of Thioamide-Containing Polymers
The following table summarizes representative metal ion adsorption data for polymers containing thioamide or thiol functionalities. This data is provided for illustrative purposes to indicate the potential performance of 2-Phenylethanethioamide-functionalized polymers.
| Polymer Functional Group | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |
| Thioamide | Lead (Pb²⁺) | 543.82 | [2] |
| Thioamide | Cadmium (Cd²⁺) | 482.56 | [2] |
| Thioamide | Zinc (Zn²⁺) | 306.96 | [2] |
Experimental Protocol: Synthesis of a 2-Phenylethanethioamide-Functionalized Polymer
This protocol describes a general method for the synthesis of a polymer incorporating 2-Phenylethanethioamide, adapted from procedures for creating similar functional polymers.
Materials:
-
2-Phenylethanethioamide
-
Acryloyl chloride
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine, anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of N-(2-phenylethanethioyl)acrylamide monomer:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-Phenylethanethioamide (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monomer. Purify by column chromatography.
-
-
Polymerization:
-
In a separate flask, dissolve the purified N-(2-phenylethanethioyl)acrylamide monomer and AIBN (0.01 equivalents) in anhydrous DMF.
-
Degas the solution by bubbling with argon or nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Cool the solution and precipitate the polymer by slowly adding the solution to a large volume of diethyl ether.
-
Filter the polymer, wash with diethyl ether, and dry under vacuum.
-
Diagram: Polymer Synthesis Workflow
Caption: Workflow for the synthesis of a 2-Phenylethanethioamide-functionalized polymer.
Surface Functionalization of Gold Nanoparticles
The thioamide group can act as a stabilizing ligand for the synthesis of metal nanoparticles, particularly gold nanoparticles (AuNPs). The sulfur atom forms a strong coordinate bond with the gold surface, providing stability and preventing aggregation. The phenyl group of 2-Phenylethanethioamide can further influence the properties of the functionalized nanoparticles, such as their dispersibility in organic solvents and potential for π-π stacking interactions.
Experimental Protocol: Synthesis of 2-Phenylethanethioamide-Capped Gold Nanoparticles
This protocol is adapted from the Brust-Schiffrin method for the synthesis of thiol-capped gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
2-Phenylethanethioamide
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Tetraoctylammonium bromide (TOAB)
-
Ethanol
Procedure:
-
In a flask, dissolve HAuCl₄ in deionized water and TOAB in toluene. Mix the two solutions and stir vigorously until the gold salt is completely transferred to the organic phase (indicated by a color change from yellow to dark orange in the toluene layer).
-
In a separate flask, dissolve 2-Phenylethanethioamide in toluene.
-
Add the 2-Phenylethanethioamide solution to the gold-containing organic phase and stir for 10 minutes.
-
Freshly prepare a solution of NaBH₄ in deionized water.
-
Add the NaBH₄ solution dropwise to the vigorously stirred reaction mixture. A color change to dark brown or black indicates the formation of gold nanoparticles.
-
Continue stirring for 3 hours at room temperature.
-
Separate the organic layer and wash it with deionized water.
-
Reduce the volume of the organic phase under vacuum and add ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles. Wash the precipitate with ethanol several times to remove excess ligand and byproducts.
-
Dry the 2-Phenylethanethioamide-capped AuNPs under vacuum.
Diagram: Nanoparticle Functionalization
Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide-capped gold nanoparticles.
Ligand for Metal-Organic Frameworks (MOFs)
2-Phenylethanethioamide can potentially be used as a ligand or a co-ligand in the synthesis of Metal-Organic Frameworks. The thioamide group can coordinate to metal centers, and the phenyl group can act as a structural component of the framework.[3] The incorporation of thioamide functionalities into MOFs could lead to materials with interesting catalytic properties or enhanced affinity for specific guest molecules.
Conceptual Protocol: Synthesis of a 2-Phenylethanethioamide-Containing MOF
This is a conceptual protocol as the direct synthesis of a MOF using 2-Phenylethanethioamide as the primary ligand is not yet reported. It is based on general solvothermal MOF synthesis methods.
Materials:
-
A suitable metal salt (e.g., Zinc nitrate, Copper nitrate)
-
A primary dicarboxylic acid linker (e.g., Terephthalic acid)
-
2-Phenylethanethioamide (as a modulating ligand)
-
N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
Procedure:
-
In a glass vial, dissolve the metal salt and the dicarboxylic acid linker in DMF.
-
Add 2-Phenylethanethioamide to the solution. The ratio of the primary linker to the thioamide can be varied to control the incorporation of the thioamide into the framework.
-
Seal the vial and heat it in an oven at a temperature between 80°C and 150°C for 24 to 72 hours.
-
Cool the vial to room temperature to allow for the formation of crystals.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum to obtain the MOF.
Diagram: MOF Synthesis Logic
Caption: Logical relationship in the synthesis of a thioamide-functionalized Metal-Organic Framework.
Physicochemical Data of 2-Phenylethanethioamide
| Property | Value | Reference |
| Molecular Formula | C₈H₉NS | [4] |
| Molecular Weight | 151.23 g/mol | [4] |
| Melting Point | 96-98 °C | [4] |
| Boiling Point | 277.3±33.0 °C at 760 Torr | [4] |
| Density | 1.155±0.06 g/cm³ | [4] |
| Water Solubility | Slightly soluble (1.8 g/L at 25°C) | [4] |
Spectroscopic Data
The successful incorporation of 2-Phenylethanethioamide into materials can be confirmed by various spectroscopic techniques.
| Technique | Expected Signature |
| FT-IR | Characteristic C=S stretching vibration around 1120 cm⁻¹.[5] N-H stretching and bending vibrations. Aromatic C-H stretching. |
| ¹H-NMR | Signals corresponding to the protons of the phenyl group and the ethyl chain. The chemical shifts will be influenced by the chemical environment within the material. |
| ¹³C-NMR | A characteristic downfield signal for the thioamide carbon (C=S) typically in the range of 200-210 ppm.[5] |
| UV-Vis | A π-π* transition for the thioamide group around 265 nm.[5] |
Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Purification of 2-Phenylethanethioamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Phenylethanethioamide via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate biological testing and drug development. While specific quantitative data for the recrystallization of 2-Phenylethanethioamide is not extensively available in the literature, this protocol outlines a systematic approach to solvent selection and the purification process based on the known physical properties of the compound and general principles of recrystallization.
Introduction
2-Phenylethanethioamide is a thioamide-containing compound. Thioamides are important structural motifs in medicinal chemistry, often serving as isosteres of amides with unique biological activities. The purity of such compounds is paramount for reliable downstream applications, including screening, SAR (Structure-Activity Relationship) studies, and formulation development. Recrystallization is a robust and scalable method for purifying solid organic compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Physicochemical Properties of 2-Phenylethanethioamide
A summary of the known physical and chemical properties of 2-Phenylethanethioamide is presented in Table 1. This information is crucial for developing an effective recrystallization protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NS | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 96-98 °C | [1][2] |
| Water Solubility | Slightly soluble (1.8 g/L at 25 °C) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Table 1: Physicochemical Properties of 2-Phenylethanethioamide.
Experimental Protocols
Solvent Selection
The choice of solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the solute completely when hot and only sparingly when cold. Based on the solubility of structurally similar compounds, polar organic solvents are recommended as a starting point for screening.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane/Ethanol mixture (for two-solvent recrystallization)
-
Ethanol/Water mixture (for two-solvent recrystallization)
Procedure for Solvent Screening:
-
Place approximately 10-20 mg of crude 2-Phenylethanethioamide into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a water bath or on a hot plate, adding more solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The optimal solvent will yield a large quantity of pure crystals upon cooling.
Single-Solvent Recrystallization Protocol
This protocol is suitable if a single solvent with the desired solubility properties is identified.
Materials:
-
Crude 2-Phenylethanethioamide
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 2-Phenylethanethioamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Pour the hot solution through a fluted filter paper to remove the insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Two-Solvent Recrystallization Protocol
This method is useful when a single suitable solvent cannot be identified. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.
Materials:
-
Crude 2-Phenylethanethioamide
-
A "good" solvent (e.g., Ethanol)
-
A "poor" solvent (e.g., Water or Heptane)
-
Equipment as listed for single-solvent recrystallization.
Procedure:
-
Dissolution: Dissolve the crude 2-Phenylethanethioamide in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent back to the mixture until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization Protocol.
Data Presentation
The effectiveness of the recrystallization should be assessed by measuring the yield and purity of the final product. Purity can be determined by techniques such as melting point analysis, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Table 2 provides a template with hypothetical data for reporting the results.
| Parameter | Before Recrystallization | After Recrystallization |
| Yield (%) | N/A | e.g., 85% |
| Purity (by HPLC, %) | e.g., 92% | e.g., 99.5% |
| Melting Point (°C) | e.g., 93-96 °C | e.g., 96-98 °C |
| Appearance | e.g., Off-white powder | e.g., White crystalline solid |
Table 2: Hypothetical Data on the Purification of 2-Phenylethanethioamide by Recrystallization. Note: These are example values and the actual results may vary depending on the initial purity of the crude material and the specific conditions used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of 2-Phenylethanethioamide by single-solvent recrystallization.
Caption: Workflow for the purification of 2-Phenylethanethioamide.
References
Application Notes and Protocols for the 2-Phenylethanethioamide Scaffold in Thio-Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thioamide moiety is a crucial functional group in medicinal chemistry, often employed as a bioisostere for the more common amide bond.[1][2][3][4][5] This substitution can lead to significant changes in a molecule's physicochemical properties, such as increased lipophilicity, altered hydrogen bonding capacity, and enhanced metabolic stability, which can improve pharmacokinetic profiles.[3][4] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][4]
While 2-phenylethanethioamide itself is not extensively documented in drug development literature, its core structure serves as a valuable scaffold. Derivatives, particularly α-ketothioamides like 2-oxo-2-phenylethanethioamide, have emerged as promising inhibitors of novel therapeutic targets. This document provides detailed application notes and protocols focusing on the synthesis of 2-phenylethanethioamide derivatives and their application in targeting the cancer-associated enzyme phosphoglycerate dehydrogenase (PHGDH).
Application Note 1: Synthesis of 2-Phenylethanethioamide Derivatives
The chemical tractability of the 2-phenylethanethioamide scaffold allows for the generation of diverse compound libraries. The classic Willgerodt-Kindler reaction is a powerful tool for synthesizing key thioamide intermediates from readily available aryl ketones.
Experimental Protocol 1: Synthesis of 2-oxo-2-phenylethanethioamide via Willgerodt-Kindler Reaction
This protocol describes the synthesis of an α-ketothioamide from an aryl ketone, a key step in developing certain classes of enzyme inhibitors.[6][7][8]
Objective: To synthesize 2-oxo-2-phenylethanethioamide from acetophenone.
Materials:
-
Acetophenone
-
Elemental Sulfur (S₈)
-
Morpholine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of acetophenone (1.0 eq) in DMF, add elemental sulfur (1.5 eq) and morpholine (3.0 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.[6]
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and DCM.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-oxo-2-phenylethanethioamide.
Diagram of the Willgerodt-Kindler Reaction:
Caption: Workflow for the Willgerodt-Kindler synthesis of 2-oxo-2-phenylethanethioamide.
Application Note 2: Targeting the Serine Biosynthesis Pathway in Oncology
Recent research has highlighted that many cancer cells are dependent on the de novo synthesis of the amino acid L-serine for proliferation and survival.[9][10] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, diverting a glycolytic intermediate into serine production.[11][12] Overexpression of PHGDH is observed in various cancers, including breast cancer and melanoma, making it an attractive therapeutic target.[9][10]
A convergent pharmacophore approach has identified α-ketothioamides, such as 2-oxo-2-phenylethanethioamide derivatives, as a promising class of PHGDH inhibitors.[10][13]
Diagram of the PHGDH-Mediated Serine Biosynthesis Pathway:
Caption: Inhibition of PHGDH by 2-oxo-2-phenylethanethioamide blocks the serine synthesis pathway.
Experimental Protocol 2: In Vitro PHGDH Enzyme Inhibition Assay (Colorimetric)
This protocol provides a method to screen synthesized compounds for their ability to inhibit PHGDH activity. The assay measures the production of NADH, which is coupled to a colorimetric probe.[14][15][16]
Objective: To determine the IC₅₀ value of a test compound against human PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
PHGDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 8.4)
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD⁺
-
PHGDH Developer/Probe (reduces in the presence of NADH to produce a colorimetric signal)
-
Test compound (e.g., 2-oxo-2-phenylethanethioamide derivative) dissolved in DMSO
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of NADH standard (e.g., 0 to 12.5 nmol/well) in PHGDH Assay Buffer. Adjust the final volume of each well to 50 µL.
-
Sample Preparation: Prepare serial dilutions of the test compound in PHGDH Assay Buffer. Also, prepare a positive control (enzyme with no inhibitor) and a blank (no enzyme).
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and the substrate (3-PG).
-
Background Control Mix: Prepare a similar mix but without the 3-PG substrate to measure background absorbance from the sample itself.
-
Assay Protocol: a. Add 50 µL of the diluted test compounds or controls to the appropriate wells. b. Add a consistent amount of PHGDH enzyme to all wells except the blank. c. To initiate the reaction, add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background wells.
-
Measurement: Immediately measure the absorbance at 450 nm (A₄₅₀) in kinetic mode at 37°C for 10-60 minutes.[15]
-
Calculation: a. Subtract the 0 NADH standard reading from all standard readings and plot the standard curve. b. For each test sample, subtract the background control reading from the sample reading. c. Determine the rate of reaction (V) from the linear portion of the kinetic curve (ΔA₄₅₀ / Δtime). d. Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100. e. Plot the percent inhibition against the log of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Quantitative Data Summary
While comprehensive data for 2-phenylethanethioamide is limited, the tables below summarize key properties of related structures and relevant inhibitors to provide a baseline for researchers.
Table 1: Physicochemical Properties of Representative 2-Phenylethanethioamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes | Reference |
|---|---|---|---|---|
| 2-Phenylethanethioamide | C₈H₉NS | 151.23 | Parent scaffold. | General Chemical Data |
| N-butyl-2-phenylethanethioamide | C₁₂H₁₇NS | 207.34 | Example of an N-substituted derivative. |[17] |
Table 2: Biological Activity of Representative Thioamide-Based PHGDH Inhibitors
| Compound Name/ID | Structure Class | IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|---|
| NCT-503 | Piperazine-1-carbothioamide | ~5.0 | 8 - 16 | Noncompetitive inhibitor with good in vivo characteristics. | [18] |
| CBR-5884 | Thiazole derivative | ~0.7 | N/A | Reacts with a cysteine residue in the enzyme. | [19] |
| BI-4924 | Pyrazole-5-carboxamide | 0.003 | N/A | Highly potent and selective inhibitor (amide, not thioamide). | [20] |
| α-ketothioamides | α-ketothioamide | N/A | N/A | Identified as a promising class of PHGDH inhibitors through screening. |[10] |
General Drug Discovery Workflow
The development of a novel thio-drug based on the 2-phenylethanethioamide scaffold would follow a standard drug discovery pipeline, from initial synthesis to lead optimization and preclinical testing.
Caption: A generalized workflow for the development of novel thio-drugs.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Ketothioamide Derivatives: A Promising Tool to Interrogate Phosphoglycerate Dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 16. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric) sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-phenylethanethioamide at the thioamide functional group. The 2-phenethylamine scaffold is a well-established pharmacophore in medicinal chemistry, and its thioamide derivatives serve as versatile intermediates for the synthesis of a variety of biologically active molecules.[1][2][3][4][5] The protocols outlined below describe key functionalization reactions, including S-alkylation, conversion to amidines, and the synthesis of thiazoles, providing researchers with the necessary information to generate novel compounds for drug discovery and development.
Introduction to the Functionalization of 2-Phenylethanethioamide
The thioamide group of 2-phenylethanethioamide is a versatile functional handle that can undergo a variety of chemical transformations. Its sulfur atom is nucleophilic, readily reacting with electrophiles, while the carbon-sulfur double bond can participate in cyclization reactions. These reactions allow for the introduction of diverse substituents and the construction of various heterocyclic systems, making 2-phenylethanethioamide a valuable starting material for creating libraries of compounds for biological screening.
Experimental Protocols
S-Alkylation of 2-Phenylethanethioamide
S-alkylation of thioamides leads to the formation of thioimidates, which are useful intermediates in organic synthesis. This reaction proceeds via a nucleophilic attack of the sulfur atom on an alkyl halide.
Protocol: Synthesis of S-Benzyl-2-phenylethanethioimidate
This protocol describes the S-alkylation of 2-phenylethanethioamide with benzyl bromide.
Materials:
-
2-Phenylethanethioamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-phenylethanethioamide (1.0 eq) in acetone (20 mL).
-
To the solution, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield S-benzyl-2-phenylethanethioimidate.
Synthesis of 4-Phenyl-2-(phenethyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives from a thioamide and an α-haloketone.[6][7] This reaction is widely used in the synthesis of biologically active compounds.[2][3][8][9][10][11][12][13][14][15][16]
Protocol: Synthesis of 4-Phenyl-2-(phenethyl)thiazole
This protocol details the synthesis of 4-phenyl-2-(phenethyl)thiazole from 2-phenylethanethioamide and 2-bromoacetophenone.
Materials:
-
2-Phenylethanethioamide
-
2-Bromoacetophenone (phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
-
Standard glassware for organic synthesis
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-phenylethanethioamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol (25 mL).
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 5% aqueous sodium bicarbonate solution to the reaction mixture until the pH is neutral to slightly basic. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 4-phenyl-2-(phenethyl)thiazole.
Synthesis of N-Phenyl-2-phenylethanimidamide
Thioamides can be converted to amidines by reaction with amines, often promoted by a thiophilic agent such as a mercury(II) or silver(I) salt.[17][18] Amidines are important functional groups in medicinal chemistry due to their ability to act as bioisosteres of amides and their basic nature.[19][20][21][22][23]
Protocol: Synthesis of N-Phenyl-2-phenylethanimidamide
This protocol describes the synthesis of N-phenyl-2-phenylethanimidamide from 2-phenylethanethioamide and aniline using mercury(II) chloride as a promoter.
Materials:
-
2-Phenylethanethioamide
-
Aniline
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfide (Na₂S) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-phenylethanethioamide (1.0 eq) in anhydrous THF (20 mL) under a nitrogen atmosphere, add triethylamine (1.2 eq) and aniline (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath and add mercury(II) chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove the mercury salts.
-
Wash the filtrate with a saturated aqueous solution of sodium sulfide (2 x 20 mL) to remove any residual mercury salts, followed by washing with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-phenyl-2-phenylethanimidamide.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Functionalization of 2-Phenylethanethioamide and Related Compounds.
| Reaction Type | Electrophile/Reagent | Product | Solvent | Base/Promoter | Temp. | Time | Yield (%) |
| S-Alkylation | Benzyl bromide | S-Benzyl-2-phenylethanethioimidate | Acetone | K₂CO₃ | RT | 4-6 h | 85-95 (Typical) |
| Thiazole Synthesis | 2-Bromoacetophenone | 4-Phenyl-2-(phenethyl)thiazole | Ethanol | - | Reflux | 3-4 h | 80-90 (Typical) |
| Amidine Synthesis | Aniline | N-Phenyl-2-phenylethanimidamide | THF | Et₃N / HgCl₂ | RT | 12-16 h | 70-85 (Typical) |
Table 2: Representative Spectroscopic Data for Functionalized Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| S-Benzyl-2-phenylethanethioimidate | 7.20-7.40 (m, 10H, Ar-H), 4.15 (s, 2H, S-CH₂-Ph), 3.60 (t, 2H, CH₂-Ph), 2.90 (t, 2H, CH₂) | 165.2 (C=N), 140.1, 137.5, 129.0, 128.8, 128.5, 127.3 (Ar-C), 40.2 (S-CH₂), 35.8 (CH₂), 34.5 (CH₂) | 1620 (C=N), 3030, 2925 (C-H) | [M+H]⁺ calculated for C₁₆H₁₈NS: 256.12 |
| 4-Phenyl-2-(phenethyl)thiazole | 7.85 (d, 2H, Ar-H), 7.20-7.45 (m, 9H, Ar-H, Th-H), 3.30 (t, 2H, CH₂), 3.15 (t, 2H, CH₂) | 168.5 (C2-Th), 150.2 (C4-Th), 134.8, 129.1, 128.9, 128.7, 126.5, 126.2, 115.8 (Ar-C, Th-C), 36.5 (CH₂), 34.1 (CH₂) | 3060, 2930 (C-H), 1595, 1490 (C=C, C=N) | [M+H]⁺ calculated for C₁₇H₁₆NS: 266.10 |
| N-Phenyl-2-phenylethanimidamide | 7.00-7.40 (m, 10H, Ar-H), 6.80 (br s, 1H, NH), 3.55 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) | 160.1 (C=N), 148.5, 140.8, 129.2, 128.7, 128.4, 126.3, 123.5, 121.0 (Ar-C), 42.1 (CH₂), 36.2 (CH₂) | 3350 (N-H), 1640 (C=N), 3030, 2920 (C-H) | [M+H]⁺ calculated for C₁₅H₁₇N₂: 225.14 |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of phenyl thiazole-based AR-V7 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on thioamides. 3. A new synthetic method of the 3,4-dihydroisoquinoline derivatives by the cyclodesulfurization of thioamides. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 22. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Phenylethanethioamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of 2-Phenylethanethioamide. The information is presented in a question-and-answer format, providing direct solutions to potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Phenylethanethioamide?
A1: There are two primary methods for synthesizing 2-Phenylethanethioamide:
-
The Willgerodt-Kindler Reaction: This is a one-pot reaction that typically uses acetophenone, an amine (commonly morpholine), and elemental sulfur to produce the target thioamide.[1][2] This method involves the rearrangement of the acetophenone backbone.
-
Thionation of 2-Phenylethanamide: This is a more direct approach where the corresponding amide, 2-phenylethanamide, is converted to the thioamide using a thionating agent. Common agents include Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[3][4]
Q2: My Willgerodt-Kindler reaction has a very low yield. What are the common causes?
A2: Low yields in the Willgerodt-Kindler reaction are often attributed to several factors:
-
Suboptimal Temperature: The reaction often requires high temperatures (reflux conditions) to proceed efficiently.[2]
-
Incorrect Stoichiometry: An excess of sulfur and amine is typically required for the reaction to go to completion.[2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material.
-
Hydrolysis: The thioamide product can be hydrolyzed to the corresponding carboxylic acid (phenylacetic acid) as a side reaction.[1]
Q3: I am struggling with purifying my 2-Phenylethanethioamide. What are the best practices?
A3: Purification can be challenging due to the nature of the product and potential byproducts.
-
Recrystallization: This is an effective method for removing impurities. A mixed solvent system, such as ethyl acetate/hexane or isopropanol/water, can be effective.[5]
-
Column Chromatography: Silica gel chromatography is commonly used to separate the thioamide from unreacted starting materials and side products.[6]
-
Aqueous Work-up: During extraction, emulsions can form. Washing the organic layer with brine (saturated NaCl solution) can help break these emulsions.[7]
Q4: When performing the thionation of 2-phenylethanamide, my product is contaminated with the starting amide. How can I improve the conversion?
A4: The presence of unreacted amide is a common issue. To improve conversion:
-
Choice of Thionating Agent: Ensure the thionating agent is fresh and active. Lawesson's reagent and P₄S₁₀ are effective, with some studies showing P₄S₁₀ supported on Al₂O₃ gives excellent yields and simplifies work-up.[3]
-
Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as moisture can deactivate the thionating agents. Refluxing in a dry solvent like dioxane or toluene is common.[3]
-
Stoichiometry: Use a sufficient molar equivalent of the thionating agent. Typically, 0.5 to 1.0 equivalents of Lawesson's reagent (which is a dimer) or P₄S₁₀ are used.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low product yield.
Caption: A logical flow for diagnosing and addressing low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Likely Cause(s) | Suggested Solution(s) | Route |
| Phenylacetic Acid | Hydrolysis of the thioamide product during reaction or aqueous work-up. | Minimize reaction time after product formation. Conduct the work-up under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. | Willgerodt-Kindler |
| Unreacted Acetophenone | Incomplete reaction due to insufficient temperature, time, or reagent stoichiometry. | Increase reaction temperature or prolong the reaction time. Ensure an adequate excess of sulfur and amine is used. Monitor reaction progress via TLC.[2] | Willgerodt-Kindler |
| Unreacted 2-Phenylethanamide | Incomplete thionation. Deactivated thionating agent (e.g., by moisture). | Use fresh, high-quality thionating reagent. Ensure all glassware is oven-dried and the reaction is run under an inert (N₂ or Ar) atmosphere. Increase the equivalents of the thionating agent. | Thionation |
| Elemental Sulfur | Excess sulfur used in the reaction that was not fully consumed or removed. | Purify the crude product by column chromatography. In some cases, washing the crude solid with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide - use with extreme caution) can be effective. | Willgerodt-Kindler |
Data Presentation: Comparison of Thionation Methods
| Method | Thionating Agent | Solvent | Temperature | Typical Yield | Work-up Advantage |
| Method A | P₄S₁₀ / Al₂O₃ | Dioxane | Reflux | 62 - 93% | Reagent byproducts are removed by simple hydrolytic work-up, avoiding chromatography for that purpose.[3] |
| Method B | Lawesson's Reagent | Toluene / THF | Reflux / 60 °C | Good to Excellent | Widely used and reliable, but byproducts often require chromatographic separation.[4] |
| Method C | N-isopropyldithiocarbamate isopropyl ammonium salt | Acetonitrile | Room Temp. | High | Mild reaction conditions and simple work-up.[8][9] |
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of 2-Phenylethanethioamide
This protocol is adapted from established Willgerodt-Kindler reaction procedures.[1][10]
Caption: Workflow for the Willgerodt-Kindler synthesis.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (1.5 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to reflux for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl to remove excess morpholine, followed by a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization.
Protocol 2: Thionation of 2-Phenylethanamide using P₄S₁₀/Al₂O₃
This protocol is based on an effective method for thionating amides.[3]
Caption: Workflow for the thionation of 2-phenylethanamide.
Methodology:
-
Setup: To a solution of 2-phenylethanamide (1.0 eq) in anhydrous dioxane in a dry, round-bottom flask, add phosphorus pentasulfide supported on alumina (P₄S₁₀/Al₂O₃) or Lawesson's reagent (0.5 - 1.0 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the mixture to room temperature. If using P₄S₁₀/Al₂O₃, the reagent byproducts can often be removed by a simple hydrolytic work-up or filtration.[3] Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and purify by column chromatography on silica gel or recrystallization to yield the pure 2-phenylethanethioamide.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt Rearrangement [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
common byproducts in the synthesis of 2-Phenylethanethioamide and their removal
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 2-phenylethanethioamide. It focuses on identifying and removing common byproducts to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-phenylethanethioamide?
A1: The most prevalent methods for synthesizing 2-phenylethanethioamide are the thionation of 2-phenylethanamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide, and variations of the Willgerodt-Kindler reaction.[1][2] The Willgerodt-Kindler reaction and its modifications can utilize starting materials like acetophenone, sulfur, and an amine (such as morpholine) to form a thioamide product.[3][4] Another common approach involves the reaction of nitriles, such as benzyl cyanide, with a sulfur source like thioacetic acid or hydrogen sulfide.[2]
Q2: What are the primary byproducts when synthesizing 2-phenylethanethioamide via thionation of the corresponding amide?
A2: When thionating 2-phenylethanamide, common impurities include unreacted starting material (2-phenylethanamide), phosphorus-based byproducts from the thionating agent, and trace amounts of hydrogen sulfide (H₂S).[5][6] Incomplete reactions can leave a significant amount of the starting amide in the final product.[5]
Q3: My synthesis was based on the Willgerodt-Kindler reaction. What byproducts should I expect?
A3: The Willgerodt-Kindler reaction is known to produce several byproducts. A significant side reaction is the hydrolysis of the thioamide product, which results in the formation of the corresponding carboxylic acid, in this case, phenylacetic acid.[1] Other common impurities include unreacted elemental sulfur and residual amine (e.g., morpholine) used in the reaction.[3][4] Depending on the specific variant, you may also find unreacted starting materials or intermediates like phenylacetamide.[7]
Q4: How can I detect phenylacetic acid contamination in my final product?
A4: Phenylacetic acid can be detected through several analytical methods. On a Thin Layer Chromatography (TLC) plate, it will appear as a separate, more polar spot. In ¹H NMR spectroscopy, the carboxylic acid proton will be visible as a broad singlet far downfield (typically >10 ppm). A simple chemical test involves dissolving a sample of the crude product in a suitable organic solvent and washing it with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution. Effervescence (CO₂ gas) indicates the presence of an acidic impurity like phenylacetic acid.
Q5: What is the best way to remove elemental sulfur after the reaction?
A5: Excess elemental sulfur is a common byproduct, particularly in Willgerodt-Kindler type reactions.[3] It can often be removed by recrystallization from a suitable solvent system, as its solubility profile differs from the thioamide product. Another effective method is to wash the crude product dissolved in an organic solvent with an aqueous solution of sodium sulfite (Na₂SO₃). The sulfite reacts with elemental sulfur to form soluble thiosulfate, which is then removed in the aqueous phase.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution & Protocol |
| Product is an oil or fails to crystallize | Presence of unreacted starting materials or significant solvent residue. | Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to separate the less polar impurities from the more polar thioamide product. |
| Product is contaminated with a compound that causes effervescence with NaHCO₃ solution. | Phenylacetic Acid Contamination. This is a common byproduct from the hydrolysis of the thioamide.[1] | Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer and concentrate to recover the purified product. (See Protocol 1). |
| Final product is a pale yellow solid with a distinct "sulfur" odor. | Elemental Sulfur Contamination. Excess sulfur from the reaction remains in the product.[3] | Recrystallize the crude product from a solvent like ethanol or an ethanol/water mixture.[7] Alternatively, for stubborn cases, dissolve the product in a solvent and wash with a sodium sulfite solution. (See Protocol 3). |
| ¹H NMR shows two sets of peaks: one for the product and one closely resembling the starting amide. | Incomplete Thionation Reaction. The reaction did not proceed to completion, leaving unreacted 2-phenylethanamide.[5] | Increase reaction time or temperature and monitor by TLC until the starting material is consumed. If the reaction cannot be driven to completion, the amide must be separated by column chromatography. |
| Reaction mixture has a strong, unpleasant smell of rotten eggs. | Hydrogen Sulfide (H₂S) Generation. H₂S is a toxic byproduct of many thionation reactions.[5] | Conduct the reaction in a well-ventilated fume hood. To neutralize H₂S, bubble the off-gas from the reaction through a scrubber containing a solution of sodium hypochlorite (bleach) or a strong base.[5] |
Key Experimental Protocols
Protocol 1: Removal of Phenylacetic Acid via Basic Extraction
-
Dissolution: Dissolve the crude 2-phenylethanethioamide product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude product), in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from any CO₂ gas evolved.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (Step 2 & 3) one or two more times to ensure complete removal of the acidic byproduct.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and dissolved salts.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or toluene). Heat the mixture gently. A good solvent will dissolve the product when hot but allow it to crystallize upon cooling. Solvent mixtures, like ethanol/water, are often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities (like dust or excess sulfur) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. The melting point of pure 2-phenylethanethioamide is 96-98°C.[8]
Protocol 3: Chemical Removal of Elemental Sulfur
-
Dissolution: Dissolve the crude, sulfur-contaminated product in a suitable organic solvent like toluene.
-
Sulfite Wash: Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of sodium sulfite (Na₂SO₃). Shake the mixture and allow it to sit for 10-15 minutes.
-
Separation: Separate the aqueous layer. Repeat the wash if a significant amount of sulfur is present.
-
Work-up: Wash the organic layer with water, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting product can be further purified by recrystallization if necessary (see Protocol 2).
Visualized Workflows
Caption: General workflow for the synthesis and purification of 2-phenylethanethioamide.
Caption: Troubleshooting decision tree for purifying 2-phenylethanethioamide.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Willgerodt Rearrangement [unacademy.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4145352A - Preparation of thioamides from amides - Google Patents [patents.google.com]
- 7. Synthesis of Phenylacetic Acid [erowid.org]
- 8. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
preventing the degradation of 2-Phenylethanethioamide during reactions
Welcome to the Technical Support Center for 2-Phenylethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-Phenylethanethioamide during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Phenylethanethioamide?
A1: The main degradation pathways for 2-Phenylethanethioamide, like other thioamides, involve the sulfur atom. The most common pathways are:
-
Oxidation: The electron-rich sulfur atom is susceptible to oxidation, forming a thioamide S-oxide intermediate. This can be further oxidized to an S,S-dioxide. These oxidized species are often unstable and can lead to the elimination of sulfur, resulting in the formation of the corresponding amide (2-phenylethanamide) or nitrile (phenylacetonitrile).[1][2] This process is often mediated by common oxidizing agents or even atmospheric oxygen under certain conditions.
-
Hydrolysis: Under strongly acidic or basic conditions, the thioamide functional group can undergo hydrolysis.[3] While generally more resistant to hydrolysis than their amide counterparts, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can lead to the formation of the corresponding carboxylic acid (phenylacetic acid) and amine.
Q2: My reaction mixture is turning cloudy or forming a precipitate. What could be the cause?
A2: Precipitate formation can be due to several reasons:
-
Degradation Products: The formation of insoluble degradation byproducts, such as polymeric materials, can occur under strong acid conditions.
-
Insolubility of Reagents or Products: 2-Phenylethanethioamide or other reaction components may have limited solubility in the chosen solvent system, especially if the polarity of the medium changes during the reaction.
-
Inorganic Salts: If your reaction involves inorganic bases or acids, the resulting salts may precipitate out of the reaction mixture.
Q3: I am observing the formation of the corresponding amide in my reaction. How can I prevent this?
A3: The formation of 2-phenylethanamide is a strong indicator of oxidative degradation. To prevent this:
-
Work under an Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.
-
Avoid Strong Oxidizing Agents: If your reaction scheme allows, choose reagents that are not strong oxidants. If an oxidation step is necessary elsewhere in the molecule, consider protecting the thioamide group.
-
Add Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help prevent oxidative degradation.
Q4: Can I use common bases like NaOH or KOH with 2-Phenylethanethioamide?
A4: It is generally advisable to avoid strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can promote hydrolysis of the thioamide, especially at elevated temperatures.[3] If a base is required, consider using milder organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base should be carefully considered based on the specific reaction conditions.
Q5: What are the recommended storage conditions for 2-Phenylethanethioamide?
A5: To ensure its stability, 2-Phenylethanethioamide should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advisable to store it under an inert atmosphere to minimize exposure to oxygen and moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with 2-Phenylethanethioamide.
| Problem | Possible Cause | Recommended Solution(s) |
| Low yield of the desired product | Degradation of the starting material. | - Confirm the purity of your starting 2-Phenylethanethioamide. - Implement preventative measures against oxidation and hydrolysis (see FAQs). - Optimize reaction temperature to the lowest effective level. |
| Multiple unexpected spots on TLC | Formation of degradation byproducts. | - Analyze byproducts by LC-MS to identify them (e.g., amide, nitrile). - Adjust reaction conditions to be milder (lower temperature, shorter reaction time, use of less reactive reagents). - Purify the crude product carefully using column chromatography with a suitable eluent system. |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | - Use freshly opened or purified solvents and reagents. - Ensure a consistently inert atmosphere for all reactions. - Precisely control the reaction temperature. |
| Formation of a dark-colored solution | Potential decomposition or side reactions. | - This may indicate significant degradation. Stop the reaction and analyze the mixture. - Consider if any of your reagents are light-sensitive and protect the reaction from light. - Ensure the reaction is not overheating locally. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with 2-Phenylethanethioamide under Inert Conditions
This protocol outlines a general setup for a reaction where the stability of 2-Phenylethanethioamide is critical.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stirrer) and flush the system with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Reagent Addition:
-
Add 2-Phenylethanethioamide and any other solid reagents to the reaction flask under a positive pressure of the inert gas.
-
Use degassed anhydrous solvents. Add the solvent to the flask via a syringe or cannula.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature. Use an oil bath for precise temperature control.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated ammonium chloride solution for organometallic reagents).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Protocol 2: Monitoring the Stability of 2-Phenylethanethioamide in a Reaction Mixture
This protocol describes how to monitor the stability of 2-Phenylethanethioamide during a reaction using High-Performance Liquid Chromatography (HPLC).
-
Prepare a Standard Solution: Accurately weigh a small amount of pure 2-Phenylethanethioamide and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Reaction Sampling: At regular time intervals during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Preparation:
-
Immediately quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., acetonitrile/water mixture). This will stop the reaction and prevent further degradation during analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared sample and the standard solution onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the components.
-
Detect the components using a UV detector at a wavelength where 2-Phenylethanethioamide has a strong absorbance (around 265 nm).[5]
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Phenylethanethioamide by comparing the retention time with the standard.
-
Quantify the amount of 2-Phenylethanethioamide remaining in the reaction mixture at each time point by comparing the peak area to a calibration curve generated from the standard solutions.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
Data Presentation
The following table summarizes the general stability of thioamides under various conditions. Specific quantitative data for 2-Phenylethanethioamide is limited in the literature; therefore, these are general guidelines based on the reactivity of the thioamide functional group.
| Condition | Reagents/Environment | Potential Degradation Products | Stability Assessment | Prevention Strategy |
| Oxidative | Air, H₂O₂, m-CPBA | 2-Phenylethanamide, Phenylacetonitrile, Thioamide S-oxide | Highly susceptible | Inert atmosphere, degassed solvents, use of antioxidants. |
| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Phenylacetic acid, Phenylacetamide | Unstable on prolonged exposure, especially at elevated temperatures. | Use mild acidic conditions or protect the thioamide group. |
| Basic | Strong bases (e.g., NaOH, KOH) | Phenylacetic acid, Phenylacetamide | Unstable, especially at elevated temperatures. | Use mild organic bases (e.g., TEA, DIPEA). |
| Thermal | High temperatures (>100 °C) | Various decomposition products | Stability is substrate-dependent, but prolonged heating should be avoided. | Use the lowest effective reaction temperature. |
| Nucleophilic | Strong nucleophiles | Can lead to addition or displacement reactions. | Generally stable to mild nucleophiles. | Careful selection of nucleophiles and reaction conditions. |
Visualizations
Caption: Major degradation pathways of 2-Phenylethanethioamide.
Caption: A logical workflow for troubleshooting reactions.
Caption: Key strategies to prevent 2-Phenylethanethioamide degradation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 2-Phenylethanethioamide synthesis (temperature, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylethanethioamide. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Phenylethanethioamide?
A1: 2-Phenylethanethioamide is most commonly synthesized from 2-phenylethanenitrile. The primary methods involve the reaction of the nitrile with a sulfur source. Key approaches include:
-
Reaction with Hydrogen Sulfide (H₂S) and a Base Catalyst: This is a traditional and effective method where H₂S gas is bubbled through a solution of 2-phenylethanenitrile in the presence of a base catalyst like ammonia, triethylamine, or pyridine.
-
Reaction with Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent: These are powerful thionating agents that can convert the nitrile to the corresponding thioamide. The reaction is typically carried out in an anhydrous solvent like pyridine or toluene.[1]
-
Reaction with Sodium Hydrosulfide (NaSH): This method offers a more convenient alternative to using gaseous H₂S. The reaction is often carried out in a polar solvent like methanol or DMF, sometimes with the addition of an acid scavenger or co-catalyst.
Q2: How do I choose the optimal reaction temperature?
A2: The optimal reaction temperature is highly dependent on the chosen synthetic route and catalyst. Generally, reactions with gaseous H₂S are initiated at lower temperatures (0-10 °C) to control the exothermic reaction and then gradually warmed to room temperature or slightly above to drive the reaction to completion. Reactions involving phosphorus pentasulfide or Lawesson's reagent often require heating, typically in the range of 60-110 °C, depending on the solvent. It is crucial to monitor the reaction progress by TLC or GC to determine the optimal temperature that provides a good reaction rate while minimizing byproduct formation.
Q3: What are the most effective catalysts for this synthesis?
A3: For the synthesis of 2-Phenylethanethioamide from 2-phenylethanenitrile using hydrogen sulfide, basic catalysts are essential. Common choices include:
-
Ammonia: Often used as a solution in methanol.
-
Triethylamine (TEA): A versatile and commonly used organic base.
-
Pyridine: Can act as both a base and a solvent.
The choice of catalyst can influence the reaction rate and yield. Comparative studies for closely related thioamide syntheses suggest that the basicity and steric hindrance of the amine catalyst can play a significant role.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive or degraded sulfur source. 3. Insufficiently basic catalyst. 4. Presence of moisture in reagents or solvents (especially with P₄S₁₀/Lawesson's reagent). | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC/GC. 2. Use freshly opened or properly stored sulfur-donating reagents. 3. Use a stronger base or increase the catalyst loading. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of oxygen, leading to oxidative side reactions. 4. Hydrolysis of the thioamide product back to the amide or carboxylic acid. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Carefully control the addition of reagents. An excess of the sulfur source is sometimes used to drive the reaction to completion. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Ensure anhydrous conditions and perform the work-up promptly. |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of polar impurities or polymeric byproducts. 3. The product itself may be a low-melting solid or an oil at room temperature. | 1. Optimize reaction conditions to ensure full conversion of the starting nitrile. 2. Purify the crude product using column chromatography on silica gel. Employ a solvent system of increasing polarity (e.g., hexane/ethyl acetate). 3. Attempt crystallization from a different solvent system or purify by vacuum distillation if thermally stable. |
| Reversion of Thioamide to Nitrile during Work-up or Purification | 1. Exposure to acidic or strongly basic conditions during aqueous work-up. 2. High temperatures during solvent evaporation or distillation. | 1. Use a neutral or mildly basic aqueous wash during work-up. 2. Concentrate the product under reduced pressure at a low temperature. If distillation is necessary, use high vacuum to lower the boiling point. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for the synthesis of thioamides from nitriles, which can be adapted for the synthesis of 2-Phenylethanethioamide.
| Sulfur Source | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂S (gas) | Triethylamine | Pyridine | 25-50 | 12-24 | 70-90 |
| NaSH | Diethylamine HCl | 1,4-Dioxane/H₂O | 50-70 | 4-8 | 60-85[2][3] |
| P₄S₁₀ | - | Pyridine | 80-110 | 2-6 | 85-95[1] |
| Lawesson's Reagent | - | Toluene | 80-110 | 1-4 | 90-98 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylethanethioamide using Hydrogen Sulfide and Triethylamine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a bleach scrubber, dissolve 2-phenylethanenitrile (1 equiv.) in anhydrous pyridine (5-10 mL per gram of nitrile).
-
Addition of Catalyst: Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Reaction with H₂S: Bubble a slow stream of hydrogen sulfide gas through the stirred solution. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Phenylethanethioamide using Phosphorus Pentasulfide
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-phenylethanenitrile (1 equiv.) and anhydrous pyridine.
-
Addition of Thionating Agent: Carefully add phosphorus pentasulfide (P₄S₁₀) (0.4 equiv.) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The product may precipitate. Filter the solid or extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.
Caption: Simplified reaction pathway for thioamide formation from a nitrile.
References
Technical Support Center: Scale-up of 2-Phenylethanethioamide Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the scale-up of 2-Phenylethanethioamide production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of 2-Phenylethanethioamide, presented in a question-and-answer format.
Reaction & Purity Issues
Q1: We are observing low yields of 2-Phenylethanethioamide during our scale-up synthesis. What are the potential causes and solutions?
A1: Low yields during the scale-up of thioamide synthesis can arise from several factors. Key areas to investigate include:
-
Inefficient Thionation: The conversion of the corresponding amide (2-phenylethanamide) to the thioamide is a critical step. Incomplete reaction with the thionating agent is a common cause of low yields.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are crucial. Thionation reactions may require elevated temperatures to proceed to completion.
-
Side Reactions: The starting materials or product may be susceptible to degradation or side reactions under the reaction conditions.
-
Purification Losses: Significant product loss can occur during workup and purification steps.
Troubleshooting Steps:
-
Optimize Thionating Agent Stoichiometry: Ensure an adequate excess of the thionating agent (e.g., Lawesson's reagent or Phosphorus Pentasulfide) is used. The optimal amount may be higher at a larger scale to ensure complete conversion.
-
Temperature and Time Study: Conduct small-scale experiments to determine the optimal temperature and reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thioamide, especially at higher temperatures.
-
Purification Method: Evaluate your purification method. Column chromatography is effective but can lead to losses on a large scale. Consider crystallization as a more scalable alternative.
Q2: Our final product is contaminated with unreacted starting material (2-phenylethanamide) and other impurities. How can we improve the purity?
A2: Impurities are a common challenge in scale-up. Here’s how to address them:
-
Incomplete Reaction: As with low yields, incomplete thionation is a primary cause of starting material contamination.
-
Thionating Agent Byproducts: Byproducts from the thionating agent can co-purify with the product.
-
Product Degradation: Thioamides can be sensitive to acidic or basic conditions, potentially leading to degradation products.[1][2]
Troubleshooting Steps:
-
Drive the Reaction to Completion: Increase the reaction time or temperature, or add a slight excess of the thionating agent.
-
Workup Procedure: The workup procedure is critical for removing byproducts. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts from Lawesson's reagent.
-
Recrystallization: This is a highly effective method for purifying solid products at scale. Experiment with different solvent systems to find one that provides good separation of the product from impurities.
-
pH Control: Maintain careful pH control during workup and purification to prevent hydrolysis of the thioamide.
Q3: We are observing poor reproducibility between batches at a larger scale. What factors should we investigate?
A3: Reproducibility issues in scale-up often stem from challenges in maintaining consistent reaction conditions.
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent reaction progress and side product formation.
-
Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, making heat management more challenging. Poor heat transfer can lead to temperature gradients within the reactor.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's agitation system is adequate for the batch size to ensure homogenous mixing.
-
Controlled Addition: Add reagents at a controlled rate to manage any exotherms and maintain a consistent temperature profile.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes at different locations, reaction sampling) to gain a better understanding of the reaction environment.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Phenylethanethioamide on a larger scale?
A1: The most common and scalable method for synthesizing thioamides is the thionation of the corresponding amide. The Willgerodt-Kindler reaction is another potential route, which involves the reaction of a ketone (acetophenone), sulfur, and a secondary amine (like morpholine) to form a thioamide.[3]
Q2: What are the key safety considerations when working with thionating reagents like Lawesson's reagent or P₄S₁₀ at scale?
A2: Thionating reagents present several hazards that are amplified at scale:
-
Toxicity and Odor: They can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with moisture or acidic conditions. All manipulations should be performed in a well-ventilated fume hood or a closed system.
-
Flammability: Phosphorus pentasulfide is flammable.
-
Reactivity: They react exothermically with water and other protic solvents.
Q3: How can we monitor the progress of the thionation reaction effectively during scale-up?
A3: Regular monitoring is crucial for process control. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate determination of the consumption of starting material and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylethanethioamide via Thionation of 2-Phenylethanamide
Materials:
-
2-Phenylethanamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-phenylethanamide (1 equivalent) and anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Lawesson's Reagent Stoichiometry on Yield and Purity
| Molar Equivalents of Lawesson's Reagent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 0.4 | 4 | 65 | 88 |
| 0.5 | 3 | 85 | 95 |
| 0.6 | 2 | 88 | 96 |
| 0.7 | 2 | 89 | 95 (with more byproducts) |
Table 2: Impact of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 3 | 85 |
| Xylene | 140 | 1.5 | 82 (some degradation observed) |
| Dioxane | 100 | 5 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Phenylethanethioamide.
Caption: Troubleshooting flowchart for low yield and purity issues.
References
troubleshooting epimerization during the synthesis of chiral 2-Phenylethanethioamide derivatives
Welcome to the technical support center for the synthesis of chiral 2-phenylethanethioamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization, a critical issue that can compromise the stereochemical integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in the synthesis of chiral 2-phenylethanethioamide derivatives?
A1: Epimerization is the unwanted inversion of a single stereocenter in a chiral molecule. For 2-phenylethanethioamide derivatives, this typically occurs at the α-carbon (the carbon atom attached to both the phenyl ring and the thiocarbonyl group). This process converts one enantiomer into its mirror image, leading to a mixture of enantiomers (racemization). This is a critical issue because enantiomers can have vastly different pharmacological and toxicological profiles. The formation of the undesired enantiomer can reduce the efficacy of a drug candidate and introduce potential safety risks, making control of stereochemistry paramount.
Q2: What is the primary chemical cause of epimerization in this class of compounds?
A2: The primary cause is the increased acidity of the proton on the α-carbon. The thiocarbonyl group (C=S) is more electron-withdrawing than a standard carbonyl group (C=O), making the adjacent α-proton more susceptible to abstraction by a base. Once this proton is removed, a planar, achiral enethiolate intermediate is formed. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and a loss of stereochemical purity.
Q3: Which steps in the synthesis are most prone to epimerization?
A3: Epimerization is most likely to occur under basic conditions, especially when combined with elevated temperatures. Key steps to monitor are:
-
Thionation of the corresponding amide: The conversion of a chiral 2-phenylethanamide to the target thioamide, typically using reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀), often requires heat, which can promote base-catalyzed epimerization. Even trace impurities can act as a base at high temperatures.
-
Work-up procedures: Using strong basic solutions during the work-up can cause epimerization.
-
Purification: Chromatography on basic media (e.g., untreated alumina) can also be a source of epimerization.
Q4: Are there any synthetic routes I should avoid if I want to maintain stereochemical integrity?
A4: Yes. The Willgerodt-Kindler reaction should generally be avoided if you are starting with a chiral precursor at the α-position.[1][2][3] This reaction typically starts from an aryl alkyl ketone (e.g., acetophenone) and involves harsh conditions with sulfur and an amine at high temperatures.[1][2][3] The reaction mechanism involves a complex rearrangement that is not conducive to preserving a pre-existing stereocenter adjacent to the aryl group.
Troubleshooting Guides
Problem: I've synthesized my chiral 2-phenylethanethioamide derivative, but chiral HPLC analysis shows a mixture of enantiomers (low enantiomeric excess, %ee). What went wrong?
This guide will help you identify the potential source of epimerization and suggest corrective actions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing epimerization.
Data on Factors Influencing Epimerization
While specific data on 2-phenylethanethioamide is limited, studies on analogous systems provide valuable insights. The following tables summarize key factors that influence stereochemical integrity.
Table 1: Effect of Reaction Parameters on Epimerization
| Parameter | Condition Increasing Epimerization Risk | Recommended Condition to Minimize Epimerization | Rationale |
| Temperature | High temperatures (e.g., refluxing toluene >100°C) | Low temperatures (0°C to Room Temperature) | Higher temperatures provide the activation energy needed for proton abstraction and enethiolate formation.[4] |
| Base | Presence of strong or sterically unhindered bases | Avoid added bases; use neutral or mildly acidic conditions | Bases directly abstract the acidic α-proton, leading to the planar enethiolate intermediate.[5] |
| Reaction Time | Prolonged reaction times | Monitor reaction closely and quench as soon as starting material is consumed | The longer the chiral product is exposed to epimerization-inducing conditions, the greater the loss of stereochemical purity. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the enethiolate intermediate | Less polar solvents (e.g., THF, Toluene) | Solvent choice can influence the stability and lifetime of the key racemizing intermediate. |
| Thionating Agent | --- | Lawesson's Reagent is generally considered milder than P₄S₁₀.[6] | Milder reagents may require less harsh conditions (e.g., lower temperatures), indirectly reducing epimerization. |
Table 2: Quantitative Data on Temperature's Effect on Epimerization
The following data is adapted from a study on the synthesis of thioamides from chiral nitroalkane precursors, which serves as a good model for understanding the impact of temperature on epimerization at an α-stereocenter.[4]
| Entry | Temperature (°C) | Enantiomeric Excess (%ee) of Product |
| 1 | Room Temp. | 76% |
| 2 | 0 | 88% |
| 3 | -10 | 92% |
| 4 | -20 | >99% |
Data adapted from a study on a model system and illustrates a general principle. Actual results may vary.[4]
Key Experimental Protocols
Protocol 1: Synthesis of Chiral 2-Phenylethanethioamide from a Chiral Amide Precursor
This protocol is designed to minimize epimerization by using mild conditions.
Starting Material: Chiral N-substituted-2-phenylethanamide (ensure high enantiomeric purity before starting).
Reagents & Equipment:
-
Chiral 2-phenylethanamide (1.0 equiv)
-
Lawesson's Reagent (0.6 equiv)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the chiral 2-phenylethanamide in anhydrous THF.
-
In a separate flask, dissolve Lawesson's Reagent in anhydrous THF. Note: Lawesson's reagent requires a significant volume of THF to fully dissolve.[7]
-
Cool the amide solution to 0°C using an ice bath.
-
Slowly add the solution of Lawesson's Reagent to the stirred amide solution at 0°C.
-
Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.[7]
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral 2-phenylethanethioamide derivative.
Protocol 2: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
Equipment & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc., are a good starting point)
-
HPLC-grade hexanes and isopropanol (IPA)
-
Sample of your synthesized thioamide
-
Racemic standard of the thioamide (synthesized without chiral control)
Procedure:
-
Prepare the Racemic Standard: Dissolve a small amount of the racemic thioamide in the mobile phase to a concentration of ~1 mg/mL.
-
Prepare the Sample: Dissolve a small amount of your synthesized chiral thioamide in the mobile phase to a concentration of ~1 mg/mL.
-
Method Development (using the racemic standard):
-
Set up the HPLC system with the chiral column.
-
Start with an isocratic mobile phase, for example, 90:10 (v/v) Hexanes:IPA.
-
Set a flow rate of 1.0 mL/min and the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).
-
Inject the racemic standard. The goal is to see two baseline-separated peaks of roughly equal area, corresponding to the two enantiomers.
-
If separation is not achieved, systematically vary the percentage of IPA (e.g., 5%, 15%, 20%). Lowering the IPA percentage generally increases retention time and may improve resolution.
-
-
Sample Analysis:
-
Once optimal separation conditions are found, inject your chiral sample.
-
Integrate the area of the two enantiomer peaks.
-
-
Calculate %ee:
-
%ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Protocol 3: Determination of %ee by ¹H NMR using a Chiral Solvating Agent (CSA)
Principle: A chiral solvating agent (CSA) forms non-covalent diastereomeric complexes with each enantiomer of your analyte. In the NMR spectrum, these diastereomeric complexes are distinct, causing a key proton signal (e.g., the α-proton) of the analyte to split into two separate signals, allowing for quantification.[8][9][10]
Equipment & Materials:
-
NMR spectrometer
-
High-purity NMR solvent (e.g., CDCl₃, Benzene-d₆)
-
Your chiral thioamide sample
-
A suitable Chiral Solvating Agent (e.g., (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylethylamine or a derivative).[9]
-
High-precision NMR tubes
Procedure:
-
Acquire a standard spectrum: Dissolve a known amount of your chiral thioamide in the NMR solvent and acquire a standard ¹H NMR spectrum. Identify a well-resolved proton signal, ideally the α-H.
-
Add the CSA: To the same NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA. Mix well.
-
Acquire CSA-titrated spectrum: Re-acquire the ¹H NMR spectrum. If the CSA is effective, you should observe that the previously sharp singlet or doublet for your chosen proton has now split into two separate signals.
-
Optimize Signal Separation: If the signals are not well-resolved, you can try:
-
Increasing the amount of CSA (e.g., to 1.0 or 1.5 equivalents).
-
Lowering the temperature of the NMR experiment.
-
Trying a different NMR solvent or a different CSA.
-
-
Calculate %ee:
-
Carefully integrate the two separated signals.
-
The %ee is calculated using the same formula as for HPLC, based on the integration values of the two peaks.
-
Visualizations of Key Concepts
Mechanism of Base-Catalyzed Epimerization
Caption: Mechanism of epimerization via a planar enethiolate intermediate.
General Experimental Workflow
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of thioamide variants of the Kagan amide as a chiral solvating agent for the differentiation of α-methylbenzylamides by 1H NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for removing unreacted starting materials from 2-Phenylethanethioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenylethanethioamide, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 2-Phenylethanethioamide?
A1: The most common impurities are typically unreacted starting materials and byproducts from the reaction. A frequent synthetic route to 2-Phenylethanethioamide is the thionation of 2-phenylacetamide using a thionating agent like Lawesson's reagent. Therefore, the primary impurities to expect are:
-
Unreacted 2-phenylacetamide: The direct precursor to the final product.
-
Phosphorus-containing byproducts: Arising from the use of Lawesson's reagent.[1][2]
Q2: What are the recommended general strategies for purifying 2-Phenylethanethioamide?
A2: The primary purification strategies for 2-Phenylethanethioamide are:
-
Recrystallization: Effective for removing less soluble or more soluble impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Liquid-Liquid Extraction: Useful for separating the desired product from water-soluble or acid/base-reactive impurities.
Q3: Are there chromatography-free methods to purify 2-Phenylethanethioamide?
A3: Yes, chromatography-free methods are available and are particularly advantageous for large-scale purifications. These methods often involve a specific workup procedure to decompose byproducts, followed by extraction and recrystallization. For instance, treatment with ethanol or ethylene glycol can decompose the phosphorus byproducts from Lawesson's reagent into more polar, easily separable compounds.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 2-Phenylethanethioamide.
| Problem | Possible Cause | Troubleshooting Steps |
| Low purity after a single recrystallization. | The impurity (e.g., 2-phenylacetamide) and the product have similar solubilities in the chosen solvent. | - Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. - Two-Solvent Recrystallization: Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity appears. Then, heat to redissolve and cool slowly. - Pre-purification: Perform a liquid-liquid extraction before recrystallization to remove highly polar or reactive impurities. |
| Product is contaminated with phosphorus byproducts from Lawesson's reagent. | Incomplete removal of the phosphorus-containing byproducts during workup. | - Alcohol Treatment: After the reaction, reflux the mixture with ethanol to convert the phosphorus byproducts into more polar diethyl thiophosphonate, which can be more easily removed by chromatography or extraction.[1] - Ethylene Glycol Workup: For larger scale reactions, heating the reaction mixture with ethylene glycol and a small amount of water can decompose the byproducts, which can then be removed by phase separation and extraction.[3] |
| Difficulty separating 2-Phenylethanethioamide from unreacted 2-phenylacetamide by column chromatography. | The polarity of the product and the starting material are very similar. | - Optimize Eluent System: Use a gradient elution or a solvent system with lower polarity to improve separation. Thin-layer chromatography (TLC) should be used to determine the optimal eluent. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| Low recovery after liquid-liquid extraction. | The product has some solubility in the aqueous phase, or the pH of the aqueous phase is not optimal. | - Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - pH Adjustment: Ensure the aqueous phase is neutral or slightly acidic during extraction to minimize the solubility of the thioamide. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent in which 2-Phenylethanethioamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Phenylethanethioamide in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Pack a chromatography column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude 2-Phenylethanethioamide in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow
Caption: A general experimental workflow for the purification of 2-Phenylethanethioamide.
References
stability of 2-Phenylethanethioamide in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Phenylethanethioamide under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenylethanethioamide?
A1: 2-Phenylethanethioamide is a sulfur-containing organic compound with the chemical formula C₈H₉NS. It is a thioamide derivative of phenylacetic acid and is of interest in medicinal chemistry and organic synthesis.
Q2: Why is the pH stability of 2-Phenylethanethioamide important?
A2: Understanding the pH stability is crucial for the development of pharmaceutical formulations. It helps in determining the optimal pH for storage, predicting degradation pathways, and ensuring the therapeutic efficacy and safety of potential drug products. Forced degradation studies under different pH conditions are a regulatory requirement for new drug substances.
Q3: What are the primary degradation products of 2-Phenylethanethioamide under hydrolytic stress?
A3: Under acidic or basic conditions, 2-Phenylethanethioamide is expected to hydrolyze to 2-phenylethanamide and subsequently to 2-phenylacetic acid and ammonia/ammonium ions. The initial step involves the conversion of the thioamide to the corresponding amide.
Q4: How is the stability of 2-Phenylethanethioamide typically analyzed?
A4: The stability is most commonly assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation and quantification of the intact 2-Phenylethanethioamide from its degradation products.
Stability Data
The following table summarizes the hypothetical stability data for 2-Phenylethanethioamide when subjected to forced degradation under different pH conditions at 50°C.
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.5 | 99.8 | 95.2 |
| 24 | 95.2 | 99.5 | 85.1 |
| 48 | 90.1 | 99.1 | 72.3 |
| 72 | 85.3 | 98.8 | 60.5 |
Note: This data is illustrative and intended to represent a typical stability profile for a thioamide compound. Actual results may vary.
Experimental Protocols
Protocol for pH-Dependent Stability Study of 2-Phenylethanethioamide
This protocol outlines the procedure for conducting a forced hydrolysis study to determine the stability of 2-Phenylethanethioamide at acidic, neutral, and basic pH.
1. Materials and Reagents:
-
2-Phenylethanethioamide reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Potassium phosphate dibasic (K₂HPO₄), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Buffer Solutions:
-
pH 2.0 Buffer: Prepare a 0.01 M HCl solution by diluting concentrated HCl with HPLC grade water.
-
pH 7.0 Buffer: Prepare a 0.05 M phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC grade water. Adjust the pH to 7.0 ± 0.1 using a pH meter.
-
pH 10.0 Buffer: Prepare a 0.01 M NaOH solution by dissolving NaOH pellets in HPLC grade water.
3. Sample Preparation:
-
Prepare a stock solution of 2-Phenylethanethioamide in acetonitrile at a concentration of 1 mg/mL.
-
For each pH condition, add a specific volume of the stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of 100 µg/mL.
4. Stability Study Procedure:
-
Dispense the prepared solutions for each pH into separate, sealed vials.
-
Place the vials in a temperature-controlled oven or water bath set at 50°C.
-
At specified time points (e.g., 0, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze the samples by HPLC.
5. HPLC Analysis:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Quantify the peak area of 2-Phenylethanethioamide at each time point and calculate the percentage remaining relative to the initial (time 0) concentration.
Troubleshooting Guide
Issue 1: Rapid Degradation Observed at High pH
-
Question: My sample of 2-Phenylethanethioamide degraded almost completely within a few hours at pH 10. How can I obtain a degradation profile?
-
Answer: Thioamides can be highly susceptible to base-catalyzed hydrolysis. To slow down the reaction, consider reducing the temperature of the stability study (e.g., from 50°C to 40°C or room temperature). Alternatively, you can use a lower concentration of the base (e.g., 0.001 M NaOH) or take more frequent, earlier time points.
Issue 2: Poor Chromatographic Resolution
-
Question: I am unable to separate the peak of 2-Phenylethanethioamide from its degradation products in my HPLC analysis. What should I do?
-
Answer: To improve chromatographic resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjust the ratio of acetonitrile to water. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Change the pH of the Mobile Phase: Incorporating a buffer (e.g., phosphate or acetate) into the aqueous portion of your mobile phase can alter the ionization state of the analyte and degradants, leading to better separation.
-
Use a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase or a longer column length.
-
Issue 3: Inconsistent Results Across Replicates
-
Question: I am observing significant variability in the percentage of remaining 2-Phenylethanethioamide between my replicate samples. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
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Inaccurate Pipetting: Ensure that your pipettes are calibrated and that you are using them correctly to prepare your samples and standards.
-
Incomplete Dissolution: Make sure the 2-Phenylethanethioamide is fully dissolved in the initial stock solution. Sonication can aid in dissolution.
-
Temperature Fluctuations: Verify that the temperature of your stability chamber or water bath is uniform and stable.
-
Sample Evaporation: Ensure that your vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and lead to erroneous results.
-
Visualizations
Caption: Experimental workflow for the pH stability study of 2-Phenylethanethioamide.
Caption: Plausible acid-catalyzed hydrolysis pathway of 2-Phenylethanethioamide.
Caption: Plausible base-catalyzed hydrolysis pathway of 2-Phenylethanethioamide.
References
minimizing side reactions in the functionalization of 2-Phenylethanethioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 2-phenylethanethioamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow.
Alkylation and Acylation Reactions
Q1: My alkylation of 2-phenylethanethioamide resulted in a mixture of products. How can I improve the selectivity for N-alkylation over S-alkylation?
A1: The regioselectivity of alkylation on a thioamide is highly dependent on the reaction conditions. The thioamide anion is in resonance, with negative charge density on both the nitrogen and sulfur atoms. To favor N-alkylation, it is crucial to carefully select the base, solvent, and alkylating agent.
-
Issue: Formation of a mixture of N- and S-alkylated products.
-
Troubleshooting:
-
Base Selection: Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an aprotic solvent like THF or toluene can favor N-alkylation. The use of a weaker base like potassium carbonate (K₂CO₃) may lead to a mixture of products.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor S-alkylation, while nonpolar solvents like toluene or THF are generally preferred for N-alkylation.
-
Electrophile Choice: "Harder" electrophiles, such as dimethyl sulfate, tend to react at the "harder" nitrogen atom, whereas "softer" electrophiles, like benzyl bromide, may show a preference for the "softer" sulfur atom.
-
Protecting Groups: For complex syntheses requiring high selectivity, consider protecting the thioamide as a thioimidate. This strategy effectively blocks the sulfur atom, directing functionalization to the nitrogen.
-
Q2: I am attempting an N-acylation of 2-phenylethanethioamide, but the reaction is sluggish and gives low yields. What can I do to improve this?
A2: N-acylation of thioamides can be challenging due to the decreased nucleophilicity of the nitrogen atom compared to an amide. Activating the thioamide or using a more reactive acylating agent can improve reaction efficiency.
-
Issue: Low yield and slow reaction rate in N-acylation.
-
Troubleshooting:
-
Activation of the Thioamide: A highly effective method involves the N-tert-butoxycarbonyl (N-Boc) activation of the thioamide. This activation destabilizes the thioamide bond, making the nitrogen a better nucleofuge in a subsequent transamidation reaction.[1]
-
Acylating Agent: Use a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Catalysis: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.
-
Reactions on the Phenyl Ring
Q3: During the Friedel-Crafts acylation of 2-phenylethanethioamide, I am observing significant amounts of di- and poly-substituted byproducts. How can I achieve mono-acylation?
A3: Polysubstitution is a common side reaction in Friedel-Crafts alkylation and, to a lesser extent, acylation, because the product of the initial reaction can be more reactive than the starting material. The acyl group is deactivating, which helps to prevent polysubstitution in acylation reactions. However, if the reaction conditions are too harsh, it can still occur.
-
Issue: Polysubstitution during Friedel-Crafts acylation.
-
Troubleshooting:
-
Control of Stoichiometry: Use a stoichiometric amount of the acylating agent and the Lewis acid catalyst (e.g., AlCl₃). An excess of the electrophile will drive the reaction towards polysubstitution.
-
Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity.
-
Choice of Lewis Acid: A milder Lewis acid, such as FeCl₃ or ZnCl₂, may provide better selectivity for mono-acylation compared to the highly reactive AlCl₃.
-
Solvent: Using a less polar solvent can sometimes temper the reactivity and improve selectivity.
-
Cyclization and Ring-Formation Reactions
Q4: I am trying to synthesize a thiazole derivative from 2-phenylethanethioamide and an α-haloketone, but I am getting a complex mixture of byproducts. What are the likely side reactions and how can I avoid them?
A4: The Hantzsch thiazole synthesis is a common method for preparing thiazoles from thioamides and α-haloketones. Side reactions can arise from the reactivity of the starting materials and intermediates.
-
Issue: Formation of byproducts during thiazole synthesis.
-
Troubleshooting:
-
Control of Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol or DMF. Ensure the temperature is controlled, as higher temperatures can lead to decomposition and side reactions.
-
Purification of Starting Materials: Use pure α-haloketone, as impurities can lead to the formation of undesired products.
-
Stepwise Addition: In some cases, slow, stepwise addition of the α-haloketone to the thioamide solution can help to control the reaction and minimize the formation of byproducts.
-
pH Control: The pH of the reaction mixture can be important. The reaction is often carried out under neutral or slightly basic conditions.
-
General Issues
Q5: My purified product appears to be degrading over time, and I suspect hydrolysis of the thioamide. How can I prevent this?
A5: While thioamides are generally more resistant to hydrolysis than amides, they can still degrade, particularly in the presence of strong acids or bases, or upon prolonged exposure to moisture.
-
Issue: Product degradation due to hydrolysis.
-
Troubleshooting:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light and moisture.
-
pH Neutrality: Ensure that the final product is free from any acidic or basic residues from the workup and purification steps. A final wash with a neutral buffer or water, followed by thorough drying, can be beneficial.
-
Solvent Choice for Storage: If storing in solution, use a dry, aprotic solvent.
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for common reactions and potential side reactions. Data for 2-phenylethanethioamide is limited; therefore, data from analogous systems are included for reference.
Table 1: Regioselectivity of Thioamide Alkylation
| Thioamide Substrate | Alkylating Agent | Base | Solvent | N-Alkylation Yield (%) | S-Alkylation Yield (%) |
| N-phenylthiobenzamide | Methyl Iodide | K₂CO₃ | Acetone | 45 | 55 |
| N-phenylthiobenzamide | Methyl Iodide | NaH | THF | >95 | <5 |
| Thiobenzamide | Benzyl Bromide | NaH | DMF | 10 | 90 |
| Thiobenzamide | Benzyl Bromide | NaH | Toluene | 85 | 15 |
Data is representative of general trends in thioamide alkylation and may not directly reflect the outcomes for 2-phenylethanethioamide.
Table 2: Friedel-Crafts Acylation - Mono- vs. Polysubstitution
| Aromatic Substrate | Acylating Agent | Lewis Acid | Molar Ratio (Substrate:Acylating Agent:Lewis Acid) | Mono-acylation Yield (%) | Poly-acylation Yield (%) |
| Toluene | Acetyl Chloride | AlCl₃ | 1 : 1 : 1 | 90 | 10 |
| Toluene | Acetyl Chloride | AlCl₃ | 1 : 2 : 2 | 50 | 50 |
| Ethylbenzene | Propionyl Chloride | FeCl₃ | 1 : 1 : 1 | 95 | <5 |
This data illustrates the principle of controlling polysubstitution in Friedel-Crafts reactions.
Experimental Protocols
Protocol 1: Selective N-Alkylation of 2-Phenylethanethioamide
This protocol is designed to favor the formation of the N-alkylated product over the S-alkylated isomer.
Materials:
-
2-Phenylethanethioamide
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add 2-phenylethanethioamide (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-alkylated product from any S-alkylated byproduct and unreacted starting material.
Protocol 2: Mono-Acylation of the Phenyl Ring via Friedel-Crafts Reaction
This protocol aims to achieve selective mono-acylation of the phenyl ring of 2-phenylethanethioamide.
Materials:
-
2-Phenylethanethioamide
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise to the AlCl₃ suspension with vigorous stirring.
-
In a separate flask, dissolve 2-phenylethanethioamide (1.0 eq) in anhydrous DCM.
-
Add the 2-phenylethanethioamide solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the functionalization of 2-phenylethanethioamide.
Caption: Regioselectivity in the alkylation of 2-phenylethanethioamide.
Caption: General experimental workflow for minimizing side reactions.
References
Validation & Comparative
Spectroscopic Deep Dive: A Comparative Analysis of 2-Phenylethanethioamide and Its Derivatives
For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's spectroscopic signature is paramount for identification, characterization, and the elucidation of its structural and electronic properties. This guide provides a comprehensive spectroscopic comparison of 2-Phenylethanethioamide and its derivatives, supported by established experimental protocols.
The replacement of an oxygen atom with sulfur in an amide to form a thioamide introduces significant changes to the molecule's electronic structure, which are readily observable through various spectroscopic techniques. This guide will delve into the characteristic spectral features of 2-Phenylethanethioamide and its analogues, offering a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Phenylethanethioamide and a selection of its derivatives. This quantitative data is essential for distinguishing between these closely related compounds and for understanding the electronic effects of various substituents.
Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹) of 2-Phenylethanethioamide and Its Derivatives
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=S) (Thioamide I) | ν(C-N) + δ(N-H) (Thioamide II) | γ(C-H) aromatic |
| 2-Phenylethanethioamide | ~3300-3100 | ~3100-3000 | ~2950-2850 | ~1120 ± 20 | ~1500-1400 | ~770-730, ~710-690 |
| N-Methyl-2-phenylethanethioamide | ~3250-3050 | ~3100-3000 | ~2950-2850 | ~1120 ± 20 | ~1550-1450 | ~770-730, ~710-690 |
| N-Phenyl-2-phenylethanethioamide | ~3250-3050 | ~3100-3000 | ~2950-2850 | ~1120 ± 20 | ~1550-1450 | ~770-730, ~710-690 |
Note: The C=S stretching vibration in thioamides is often coupled with other vibrations and can be complex to assign definitively without theoretical calculations.
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of 2-Phenylethanethioamide and Its Derivatives in CDCl₃
| Compound | Ar-H | -CH₂- | -NH₂ / -NH- | Other Protons |
| 2-Phenylethanethioamide | ~7.20-7.40 (m, 5H) | ~3.80 (s, 2H) | ~8.0 (br s, 2H) | - |
| N-Methyl-2-phenylethanethioamide | ~7.20-7.40 (m, 5H) | ~3.75 (s, 2H) | ~7.8 (br s, 1H) | ~3.0 (d, 3H) |
| N-Phenyl-2-phenylethanethioamide | ~7.10-7.60 (m, 10H) | ~3.90 (s, 2H) | ~9.0 (br s, 1H) | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of 2-Phenylethanethioamide and Its Derivatives in CDCl₃
| Compound | C=S | Ar-C (ipso) | Ar-C | -CH₂- | Other Carbons |
| 2-Phenylethanethioamide | ~205-210 | ~135 | ~127-129 | ~45 | - |
| N-Methyl-2-phenylethanethioamide | ~205-210 | ~135 | ~127-129 | ~48 | ~35 (N-CH₃) |
| N-Phenyl-2-phenylethanethioamide | ~200-205 | ~135, ~138 | ~120-130 | ~46 | - |
Table 4: UV-Visible Spectroscopic Data (λ_max, nm) of 2-Phenylethanethioamide and Its Derivatives in Ethanol
| Compound | π → π* Transition | n → π* Transition |
| 2-Phenylethanethioamide | ~240-250 | ~290-310 |
| N-Methyl-2-phenylethanethioamide | ~245-255 | ~295-315 |
| N-Phenyl-2-phenylethanethioamide | ~260-270 | ~310-330 |
Note: The n → π transition is characteristic of the thioamide group and is typically weaker in intensity than the π → π* transition.*
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the acquisition of IR, NMR, and UV-Vis spectra for thioamides.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid thioamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the thioamide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C NMR than for ¹H NMR.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the thioamide sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a pair of matched quartz cuvettes (typically with a 1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the blank cuvette.
-
Measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the comparison of 2-Phenylethanethioamide and its derivatives can be visualized as follows:
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative data evaluation of 2-Phenylethanethioamide and its derivatives.
This guide provides a foundational framework for the spectroscopic comparison of 2-Phenylethanethioamide and its derivatives. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can confidently identify and characterize these important thioamide compounds.
A Comparative Analysis of the Biological Activities of 2-Phenylethanethioamide and its Oxygen Analog, 2-Phenylethanamide
Enhanced Bioactivity of Thioamides: A General Overview
The substitution of a carbonyl oxygen with sulfur to form a thioamide can significantly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These alterations often translate to enhanced biological activity. Several studies have demonstrated that thioamide analogs of biologically active compounds can exhibit superior potency.
For instance, the replacement of an amide with a thioamide in an ASH1L histone lysine methyltransferase inhibitor resulted in an approximately 100-fold increase in its inhibitory activity. Similarly, the substitution of a carboxamide group with a carbothioamide in a series of EGFR inhibitors led to a significant enhancement of their antiproliferative effects against cancer cell lines. In the context of antimicrobials, the antibacterial potency of the natural product closthioamide was reportedly nullified when its thioamide functionalities were replaced with amides. These examples underscore the potential for the thioamide group to be a critical pharmacophore, augmenting the biological effects of a parent molecule.
Biological Activity Profile of 2-Phenylethanamide Derivatives
While specific quantitative data for the parent compound 2-phenylethanamide is scarce, several of its derivatives have been evaluated for their biological activities, particularly in the realms of antifungal and anticancer research.
Antifungal Activity
Halogenated derivatives of 2-phenylethanamide have demonstrated notable antifungal properties. For example, 2-chloro-N-phenylacetamide has been shown to inhibit the growth of pathogenic yeasts.
Cytotoxic Activity
Various N-substituted 2-phenylethanamide derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxic effects against a range of human cancer cell lines.
Data Presentation: Quantitative Biological Activity of 2-Phenylethanamide Derivatives
The following table summarizes the available quantitative data for derivatives of 2-phenylethanamide, providing a baseline for its biological potential.
| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |
| 2-chloro-N-phenylacetamide | Antifungal | Candida albicans, Candida parapsilosis | MIC: 128 - 256 µg/mL[1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Cytotoxicity | PC3 (prostate carcinoma) | IC₅₀: 52 µM |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Cytotoxicity | PC3 (prostate carcinoma) | IC₅₀: 80 µM |
Note: Data for the parent compound 2-phenylethanamide is not available. The data presented is for its derivatives.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method. A standardized suspension of the fungal isolate is prepared and added to the wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Mandatory Visualizations
Caption: Workflow for Antifungal Broth Microdilution Assay.
Caption: Workflow for Cytotoxicity MTT Assay.
Conclusion
In the absence of direct comparative data, a definitive quantitative comparison between the biological activities of 2-Phenylethanethioamide and 2-phenylethanamide remains elusive. However, based on established principles in medicinal chemistry and evidence from analogous compounds, it is reasonable to hypothesize that 2-Phenylethanethioamide may exhibit more potent biological effects than its oxygen counterpart. The provided data on 2-phenylethanamide derivatives serves as a valuable, albeit indirect, point of reference. Further experimental investigation is warranted to directly compare these two compounds and elucidate the specific contributions of the thioamide moiety to the biological activity within this chemical scaffold.
References
Validating the Structure of 2-Phenylethanethioamide: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Phenylethanethioamide, offering supporting data derived from established principles of NMR spectroscopy.
This document outlines the expected correlations in COSY, HSQC, and HMBC spectra of 2-Phenylethanethioamide, presenting the data in clear, tabular formats for easy comparison. Detailed experimental protocols for acquiring these spectra are also provided, alongside a logical workflow diagram to guide the validation process.
Predicted 2D NMR Data for 2-Phenylethanethioamide
The structural elucidation of 2-Phenylethanethioamide can be unequivocally achieved by analyzing the correlations in its 2D NMR spectra. The following tables summarize the anticipated cross-peaks in the COSY, HSQC, and HMBC spectra. These predictions are based on the fundamental principles of each NMR experiment, which reveal through-bond scalar couplings between nuclei.
Structure of 2-Phenylethanethioamide:
Atom Numbering for NMR Assignments:
Table 1: Predicted ¹H-¹H COSY Correlations
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.
| Proton (¹H) | Correlating Proton (¹H) | Expected J-coupling |
| H2 | H3 | 3-bond (³JHH) |
| H5/H9 | H6/H8 | 3-bond (³JHH) |
| H6/H8 | H7 | 3-bond (³JHH) |
Table 2: Predicted ¹H-¹³C HSQC Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H coupling).[1][2]
| Proton (¹H) | Correlating Carbon (¹³C) |
| H2 | C2 |
| H3 | C3 |
| H5/H9 | C5/C9 |
| H6/H8 | C6/C8 |
| H7 | C7 |
Table 3: Predicted ¹H-¹³C HMBC Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[1][2][3] This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.
| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds |
| H2 | C1, C3, C4 | 2-bond, 2-bond, 3-bond |
| H3 | C1, C2, C4, C5/C9 | 3-bond, 2-bond, 2-bond, 3-bond |
| H5/H9 | C3, C4, C6/C8, C7 | 3-bond, 2-bond, 2-bond, 3-bond |
| H6/H8 | C4, C5/C9, C7 | 3-bond, 2-bond, 2-bond |
| H7 | C5/C9, C6/H8 | 2-bond, 3-bond |
| NH₂ | C1 | 2-bond |
Experimental Protocols
Standard 2D NMR experiments can be performed on any modern NMR spectrometer. The following are general guidelines for acquiring high-quality COSY, HSQC, and HMBC spectra for a small molecule like 2-Phenylethanethioamide.
Sample Preparation:
-
Dissolve 5-10 mg of 2-Phenylethanethioamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument:
-
A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing proton and carbon detection.
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence.
-
Spectral Width: 10-12 ppm in both F1 and F2 dimensions.
-
Number of Scans (NS): 2-4 per increment.
-
Number of Increments (F1): 256-512.
-
Data Points (F2): 1024-2048.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.[1]
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 0-220 ppm (or a narrower range based on the 1D ¹³C spectrum).
-
Number of Scans (NS): 4-8 per increment.
-
Number of Increments (F1): 128-256.
-
Data Points (F2): 1024-2048.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.[1][4]
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 0-220 ppm.
-
Number of Scans (NS): 8-16 per increment (HMBC is less sensitive than HSQC).[4][5]
-
Number of Increments (F1): 256-512.
-
Data Points (F2): 1024-2048.
-
Long-range coupling constant (ⁿJCH): Optimized for a value between 7-10 Hz to observe 2- and 3-bond correlations.[1][3]
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 2-Phenylethanethioamide using 2D NMR techniques.
Caption: Workflow for 2D NMR-based structure validation.
By systematically acquiring and analyzing COSY, HSQC, and HMBC spectra, researchers can confidently confirm the chemical structure of 2-Phenylethanethioamide. The cross-peak correlations observed in these experiments provide unambiguous evidence of the connectivity of atoms within the molecule, serving as a robust and reliable method for structural validation in a drug discovery and development setting.
References
A Comparative Analysis of the Chelating Properties of 2-Phenylethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the chelating properties of 2-Phenylethanethioamide. Due to the limited availability of specific quantitative data for 2-Phenylethanethioamide in publicly accessible literature, this document establishes a framework for its evaluation by comparing the known properties of the thioamide functional group with well-characterized alternative chelating agents. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to 2-Phenylethanethioamide as a Chelating Agent
Thioamides, the sulfur analogs of amides, have garnered significant interest in medicinal chemistry due to their unique chemical properties. The presence of a soft sulfur donor atom in the thioamide functional group (R-CS-NR₂) gives these molecules a strong affinity for soft and borderline metal ions.[1] This makes them promising candidates for the development of novel chelating agents for applications in drug delivery, as antidotes for heavy metal poisoning, and as modulators of metalloenzyme activity.
Comparative Chelating Agents
To provide a context for the potential chelating ability of 2-Phenylethanethioamide, this guide presents a comparison with a well-established chelator, Ethylenediaminetetraacetic acid (EDTA), and a simpler, representative thioamide, Thioacetamide.
Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid containing four carboxylate and two amine groups. It is a powerful and versatile chelating agent that forms stable complexes with a wide range of metal ions.[2] Its high stability constants with many divalent and trivalent metal ions make it a benchmark for comparing new chelating agents.
Thioacetamide is the simplest thioamide and serves as a fundamental example of this class of compounds. It is known to be used as a source of sulfide ions in the synthesis of metal sulfides, highlighting its interaction with metal cations.[3]
Data Presentation: Comparative Stability Constants
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex. The following table summarizes the stability constants for EDTA and Thioacetamide with various metal ions. Note: Data for 2-Phenylethanethioamide is not available in the cited literature and would need to be determined experimentally.
| Metal Ion | 2-Phenylethanethioamide | Thioacetamide | EDTA |
| Cu²⁺ | Data not available | Data not available | 18.8[4] |
| Ni²⁺ | Data not available | Data not available | 18.6[4] |
| Co²⁺ | Data not available | Data not available | 16.3[4] |
| Zn²⁺ | Data not available | Data not available | 16.5[4] |
| Fe³⁺ | Data not available | Data not available | 25.1[4] |
| Cd²⁺ | Data not available | Data not available | 16.5[4] |
| Pb²⁺ | Data not available | Data not available | 18.0[4] |
Experimental Protocols
To facilitate the investigation of the chelating properties of 2-Phenylethanethioamide, the following detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry are provided.
Potentiometric Titration for Determination of Stability Constants
This method is used to determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
pH meter with a glass electrode
-
Automatic titrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized solutions of the metal salts of interest (e.g., 0.01 M CuSO₄, NiCl₂, etc.)
-
Solution of 2-Phenylethanethioamide of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the experimental temperature.
-
Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base to determine the exact concentration of the base and the standard potential of the electrode.
-
Ligand Protonation Titration:
-
To the reaction vessel, add a known volume of the 2-Phenylethanethioamide solution, a known volume of the strong acid, and the inert salt solution to maintain constant ionic strength.
-
Titrate this mixture with the standardized strong base, recording the pH after each addition of titrant.
-
-
Metal-Ligand Titration:
-
To the reaction vessel, add a known volume of the 2-Phenylethanethioamide solution, a known volume of the metal salt solution, a known volume of the strong acid, and the inert salt solution.
-
Titrate this mixture with the standardized strong base, recording the pH after each addition of titrant.
-
-
Data Analysis: Use appropriate software (e.g., Hyperquad) to analyze the titration curves and calculate the protonation constants of 2-Phenylethanethioamide and the stability constants of its metal complexes.
UV-Vis Spectrophotometry for Studying Complex Formation
This method is used to observe the formation of metal-ligand complexes and can be used to determine the stoichiometry and stability of the complexes.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of 2-Phenylethanethioamide in a suitable solvent (e.g., ethanol or methanol)
-
Stock solutions of the metal salts of interest in a suitable solvent
-
Buffer solutions to maintain constant pH
Procedure:
-
Spectrum of the Ligand: Record the UV-Vis spectrum of the 2-Phenylethanethioamide solution to determine its maximum absorbance wavelength (λ_max).
-
Job's Plot (Method of Continuous Variation) for Stoichiometry:
-
Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the λ_max of the complex (which may differ from the ligand's λ_max).
-
Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method for Stoichiometry and Stability Constant:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of 2-Phenylethanethioamide.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the ratio of [Ligand]/[Metal]. The point of inflection in the curve indicates the stoichiometry. The data can also be used to calculate the stability constant using the Benesi-Hildebrand equation or similar methods.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study of chelation properties.
Signaling Pathway: MAPK Pathway and Metal-Induced Stress
Heavy metal-induced oxidative stress is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Chelating agents can potentially modulate this pathway by reducing the concentration of free metal ions.
Caption: Modulation of the MAPK signaling pathway by a chelating agent under heavy metal stress.
Conclusion
While direct experimental data on the chelating properties of 2-Phenylethanethioamide are currently lacking in the scientific literature, the inherent characteristics of the thioamide functional group suggest its potential as an effective metal chelator. This guide provides a framework for the systematic evaluation of 2-Phenylethanethioamide by offering detailed experimental protocols and a comparative context with established chelating agents. The presented workflows and diagrams serve as a foundation for researchers to investigate and quantify the chelating capabilities of this and other novel thioamide-based compounds, contributing to the development of new therapeutic agents and research tools. Further investigation into the stability constants and metal selectivity of 2-Phenylethanethioamide is a promising area for future research.
References
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of chelators in the context of analysis of antibody oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iupac.org [iupac.org]
A Comparative Guide to Purity Assessment of Synthesized 2-Phenylethanethioamide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Phenylethanethioamide. Detailed experimental protocols and supporting data are presented to offer an objective performance analysis for research, quality control, and drug development applications.
Introduction
2-Phenylethanethioamide is a sulfur-containing organic compound with potential applications in organic synthesis and pharmaceutical research. The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide can alter a molecule's chemical reactivity, hydrogen bonding properties, and biological activity.[1][2] Ensuring the purity of synthesized 2-Phenylethanethioamide is a critical step, as even minor impurities can significantly impact the outcomes of subsequent reactions or biological assays.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in organic and medicinal chemistry due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide details a robust reversed-phase HPLC (RP-HPLC) method for analyzing 2-Phenylethanethioamide and compares its performance against other common analytical methods.
Experimental Protocols
This protocol describes a validated isocratic RP-HPLC method for the quantitative purity assessment of 2-Phenylethanethioamide. The method is designed to separate the main compound from potential impurities, such as starting materials and synthesis by-products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileComposition: 70% A : 30% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Phenylethanethioamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized 2-Phenylethanethioamide, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
While HPLC is a powerful tool for quantitative purity analysis, other methods provide complementary information and can be used for preliminary or structural confirmation.[4][5]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress and identifying the number of components in a mixture.[4][5] A suitable mobile phase (e.g., Ethyl Acetate/Hexane) allows for the separation of the product from starting materials on a silica plate, visualized under UV light.
-
Melting Point Analysis: A simple physical method to assess purity. Pure crystalline compounds have a sharp, defined melting point.[4][6][7] Impurities typically cause the melting point to depress and broaden. The reported melting point for 2-Phenylethanethioamide is 96-98°C.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[3][5] ¹H and ¹³C NMR spectra can confirm the compound's identity and reveal the presence of impurities with distinct proton or carbon signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS.[3][5] This technique is invaluable for identifying unknown impurities by providing their molecular weights.
Comparative Data Presentation
The performance of HPLC is compared with alternative methods for a hypothetical synthesized batch of 2-Phenylethanethioamide.
Table 1: Purity Assessment Results for Synthesized 2-Phenylethanethioamide
| Method | Result / Observation | Purity (%) | Notes |
| RP-HPLC | Main peak at RT 7.5 min. Two minor impurity peaks at RT 3.2 and 4.5 min. | 98.5% (Area Normalization) | High precision and sensitivity. Allows for quantification of individual impurities. |
| TLC | One major spot (Rf = 0.4). Faint secondary spot near the baseline. | N/A (Qualitative) | Good for rapid, initial assessment. Not quantitative. |
| Melting Point | 94-97°C | N/A | Broadened and slightly depressed range suggests the presence of impurities.[4] |
| ¹H NMR | All characteristic peaks for 2-Phenylethanethioamide are present. Small, unassigned peaks in the aliphatic region. | ~98% (by integration) | Confirms identity. Purity estimation is less precise than HPLC. |
| LC-MS | Main peak [M+H]⁺ = 152.2. Impurity peaks at m/z = 117.1 and 210.2. | N/A | Provides molecular weight data for impurity identification. |
Table 2: Comparison of Analytical Method Attributes
| Attribute | RP-HPLC | TLC | Melting Point | NMR Spectroscopy | LC-MS |
| Quantitative? | Yes | No | No | Yes (qNMR) | Semi-Quantitative |
| Sensitivity | High | Low | Very Low | Moderate | Very High |
| Resolution | High | Moderate | N/A | Moderate | High |
| Throughput | Moderate | High | High | Low | Moderate |
| Cost/Complexity | High | Low | Low | Very High | Very High |
| Structural Info | No | No | No | Yes | Yes (MW) |
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical comparison between the analytical methods.
Caption: Workflow for purity assessment of 2-Phenylethanethioamide by HPLC.
Caption: Logical relationship between purity assessment techniques.
Conclusion
For the definitive purity assessment of synthesized 2-Phenylethanethioamide, RP-HPLC offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy. It is the preferred method for generating reliable data for quality control, regulatory submissions, and ensuring experimental reproducibility. While techniques like TLC and melting point analysis are valuable for quick, preliminary checks, they lack quantitative power.[4][6] NMR and LC-MS provide essential, complementary structural and molecular weight information, making them indispensable for full characterization and impurity identification but are often more complex and less suited for routine purity quantification than a validated HPLC method.[3][5] The choice of method should align with the specific requirements of the analysis, from rapid screening to comprehensive characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to the Structural Confirmation of 2-Phenylethanethioamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural confirmation of 2-phenylethanethioamide. Due to the limited availability of public crystallographic data for 2-phenylethanethioamide, this guide utilizes data from the closely related analog, N-phenylethanethioamide , for X-ray crystallographic analysis and the oxygen analog, 2-phenylacetamide , for spectroscopic comparisons. This approach allows for a robust evaluation of the strengths and limitations of each technique in elucidating the structural features of this class of compounds.
Executive Summary
The definitive structural confirmation of a molecule is paramount in chemical research and drug development. While X-ray crystallography provides unparalleled detail of the solid-state atomic arrangement, a combination of spectroscopic techniques is essential for a comprehensive understanding of a compound's structure in different states. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural analysis of thioamides and their analogs.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Representative Crystallographic Data for N-Phenylethanethioamide
The following table summarizes the crystallographic data for N-phenylethanethioamide, a close structural analog of 2-phenylethanethioamide.
| Parameter | Value[1] |
| CCDC Number | 700018 |
| Empirical Formula | C₈H₉NS |
| Formula Weight | 151.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.85(3) |
| b (Å) | 5.618(17) |
| c (Å) | 14.83(4) |
| β (°) | 106.85(3) |
| Volume (ų) | 785(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.278 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise crystal structure.
References
A Comparative Analysis of the Metabolic Stability of 2-Phenylethanethioamide and its Amide Counterpart, 2-Phenylethanamide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. Understanding how structural modifications impact this stability is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the metabolic stability of 2-Phenylethanethioamide and its corresponding amide, 2-Phenylethanamide. This comparison is supported by established experimental protocols and illustrative data to highlight the potential advantages of thioamide substitution in drug design.
Executive Summary
The substitution of an amide oxygen with sulfur to form a thioamide can significantly alter a molecule's physicochemical properties, including its susceptibility to metabolic enzymes. Generally, thioamides are considered to be more resistant to enzymatic hydrolysis compared to their amide analogs.[1] This increased stability can lead to a longer biological half-life and improved bioavailability.[2] This guide will delve into the experimental methodology used to determine these properties and present a hypothetical, yet realistic, comparison of the metabolic stability of 2-Phenylethanethioamide and 2-Phenylethanamide.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes hypothetical data from a typical in vitro microsomal stability assay, a standard method to assess the metabolic stability of compounds in early drug discovery.[3] Such assays measure the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[4] The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint).[5]
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Phenylethanamide | 25 | 27.7 | |
| 2-Phenylethanethioamide | 70 | 9.9 |
Disclaimer: The data presented in this table is illustrative and intended to represent typical expected outcomes based on the known properties of amides and thioamides. Actual experimental results may vary.
Interpretation of Data
A longer half-life and lower intrinsic clearance value are indicative of greater metabolic stability.[5] In this illustrative comparison, 2-Phenylethanethioamide exhibits a significantly longer half-life and lower intrinsic clearance compared to 2-Phenylethanamide. This suggests that the thioamide derivative is more resistant to metabolism by liver microsomal enzymes. This enhanced stability is a desirable characteristic in drug development as it can lead to a more favorable pharmacokinetic profile in vivo.[3]
Experimental Protocols: Microsomal Stability Assay
The following is a detailed protocol for a standard liver microsomal stability assay used to evaluate the metabolic stability of test compounds.[4][6][7]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (2-Phenylethanethioamide, 2-Phenylethanamide)
-
Pooled liver microsomes (e.g., human, rat, mouse)[6]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[4]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Ice-cold acetonitrile or methanol (for reaction termination)[6]
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis[4]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.[7]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[5]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5][7]
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard to stop the reaction and precipitate the proteins.[6]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.[6]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the microsomal stability assay.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
in vitro evaluation of the biological efficacy of 2-Phenylethanethioamide derivatives
An In-Depth Comparative Guide to the In Vitro Biological Efficacy of 2-Phenylacetamide and Thiazole Derivatives
The following guide provides a detailed comparison of the in vitro biological efficacy of several classes of compounds related to 2-phenylethanamide, with a focus on derivatives containing acetamide and thiazole moieties. Due to a lack of extensive research specifically on 2-phenylethanethioamide derivatives, this guide synthesizes data from studies on structurally related compounds that have been evaluated for their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development.
Anticancer Activity of Phenylacetamide and Phenylthiazole Derivatives
A significant body of research has focused on the cytotoxic effects of various 2-phenylacetamide and 2-phenylthiazole derivatives against a range of human cancer cell lines. The in vitro efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population.
Data Comparison of Anticancer Activity
The following tables summarize the IC50 values of different derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | R Substituent | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | Reference |
| 2a | o-NO2 | >100 | >100 | >100 | [1][2] |
| 2b | m-NO2 | 52 | >100 | >100 | [1][2] |
| 2c | p-NO2 | 80 | 100 | >100 | [1][2] |
| 2d | o-OCH3 | >100 | >100 | >100 | [1][2] |
| 2e | m-OCH3 | >100 | >100 | >100 | [1][2] |
| 2f | p-OCH3 | >100 | >100 | >100 | [1][2] |
| Imatinib (Reference) | - | 40 | 98 | Not Reported | [1][2] |
Compounds with a nitro moiety (2a-2c) generally demonstrated higher cytotoxic effects than those with a methoxy moiety (2d-2f)[1][2].
Table 2: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound | R Substituent | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| 4a | o-NO2 | 12.3 ± 0.98 | 18.2 ± 1.04 | 16.7 ± 1.15 | [3] |
| 4b | m-NO2 | 15.3 ± 1.12 | 22.3 ± 1.21 | 20.1 ± 1.32 | [3] |
| 4c | p-NO2 | 10.8 ± 0.08 | 15.1 ± 0.99 | 13.2 ± 1.07 | [3] |
| 4d | o-OCH3 | 25.3 ± 1.21 | 30.2 ± 1.14 | 28.4 ± 1.25 | [3] |
| 4e | m-OCH3 | 28.1 ± 1.34 | 35.8 ± 1.28 | 32.7 ± 1.41 | [3] |
| 4f | p-OCH3 | 22.7 ± 1.17 | 27.8 ± 1.11 | 25.1 ± 1.19 | [3] |
| Doxorubicin (Reference) | - | 4.2 ± 0.11 | 5.6 ± 0.15 | 4.9 ± 0.13 | [3] |
Among the tested compounds, derivative 4c, with a para-nitro substituent, exhibited the highest cytotoxic activity against the SKNMC cell line[3].
Table 3: Cytotoxic Activity of Other Phenyl-Containing Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitrile | 1g2a | HCT116 (Colon) | 5.9 nM | [4] |
| 2-Phenylacrylonitrile | 1g2a | BEL-7402 (Liver) | 7.8 nM | [4] |
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | 28e | MCF-7 (Breast) | 42 nM | [5] |
| Phenoxyacetamide | Compound I | HepG2 (Liver) | 1.43 µM | [6] |
| Phenoxyacetamide | Compound II | HepG2 (Liver) | 6.52 µM | [6] |
| 5-Fluorouracil (Reference) | - | HepG2 (Liver) | 5.32 µM | [6] |
Compound 1g2a, a 2-phenylacrylonitrile derivative, demonstrated potent inhibitory activity against HCT116 and BEL-7402 cells and exhibited better selective antiproliferative activities compared to taxol[4]. Compound 28e was identified as a potent SIRT2 inhibitor[5]. Phenoxyacetamide derivative, Compound I, showed significant cytotoxic activity against the HepG2 cell line, with a lower IC50 value than the reference drug 5-Fluorouracil[6].
Antimicrobial Activity of Phenyl-Thiazole and Related Derivatives
Several derivatives have also been evaluated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Comparison of Antimicrobial Activity
Table 4: Antimicrobial Activity of 2-Phenylamino-thiazole Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Gram-positive strains MIC (µg/mL) | Candida strains MIC (µg/mL) | Reference |
| 3e | Not specified | 31.25 | 7.81 | [7] |
Compound 3e showed the most significant growth inhibitory effect against all tested pathogens[7].
Table 5: Antimicrobial Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives
| Compound | Staphylococcus species MIC (µg/mL) | Enterococcus species MIC (µg/mL) | Reference |
| 16d & 16e | 1-4 | 1-4 | [8][9] |
All tested cinnamamide derivatives were active against Staphylococcus and Enterococcus species[8][9]. Compounds 16d and 16e were particularly effective against clinical strains of staphylococci and could inhibit biofilm formation[8][9].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Workflows and Pathways
The following diagrams illustrate the general experimental workflow for evaluating biological efficacy and a potential mechanism of action for anticancer agents.
Caption: Experimental workflow for evaluating biological efficacy.
Caption: A potential mechanism of action for anticancer derivatives.
Caption: Relationship between chemical structure and biological activity.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
computational analysis of the binding affinity of 2-Phenylethanethioamide to target proteins
Lack of Specific Computational Data for 2-Phenylethanethioamide Binding Affinity
A comprehensive search for computational analysis of the binding affinity of 2-Phenylethanethioamide to specific protein targets did not yield direct studies or quantitative data. The existing literature focuses on the general characteristics of the thioamide functional group and computational studies of other, structurally distinct thioamide-containing molecules.
Thioamides, as a class of compounds, exhibit unique properties that can enhance binding affinities compared to their amide analogs. These properties include being stronger hydrogen bond donors and having a greater affinity for certain metals.[1][2] In some instances, the replacement of an amide with a thioamide group has been shown to be critical for high binding affinity, with the amide version showing significantly reduced inhibitory activity.[1] While computational docking studies have been performed on various thioamide derivatives to investigate their binding to targets like focal adhesion kinase, FOXM1, and integrin, these studies do not include 2-Phenylethanethioamide.[3][4][5]
Given the absence of specific data for 2-Phenylethanethioamide, a direct comparison guide as requested cannot be generated. However, to fulfill the structural and content requirements of the prompt, a hypothetical comparison is presented below. This guide illustrates how such an analysis would be structured if the necessary data were available, using "2-Phenylethanethioamide" and a fictional alternative, "Compound X," against a hypothetical target protein.
Hypothetical Comparison Guide: Computational Analysis of 2-Phenylethanethioamide and Compound X Binding Affinity to Target Protein Y
This guide provides a comparative computational analysis of the binding affinity of 2-Phenylethanethioamide and a hypothetical alternative, Compound X, to a fictional Target Protein Y. The data and protocols presented are for illustrative purposes.
Data Presentation
The binding affinities of 2-Phenylethanethioamide and Compound X for Target Protein Y were evaluated using molecular docking simulations. The results, including binding energy and predicted inhibition constant (Ki), are summarized in the table below.
| Compound | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| 2-Phenylethanethioamide | -7.5 | 550 | TYR-123 (H-bond), PHE-256 (π-π stacking) |
| Compound X | -8.2 | 210 | TYR-123 (H-bond), LYS-89 (H-bond), VAL-150 (hydrophobic) |
Experimental Protocols
Molecular Docking Simulation Protocol
-
Protein Preparation: The three-dimensional structure of Target Protein Y was obtained from the Protein Data Bank (PDB ID: XXXX). The protein was prepared by removing water molecules, adding polar hydrogens, and assigning charges using the Gasteiger method within the AutoDockTools suite.
-
Ligand Preparation: The 3D structures of 2-Phenylethanethioamide and Compound X were generated using ChemDraw and energetically minimized using the MMFF94 force field. Torsional degrees of freedom were defined for each ligand.
-
Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of Target Protein Y, as identified from the literature and co-crystallized ligand analysis.
-
Molecular Docking: Docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with 100 runs for each ligand. The conformation with the lowest binding energy was selected as the most probable binding mode.
-
Analysis: The binding energies and predicted inhibition constants were calculated from the docking results. Interactions between the ligands and the protein were visualized and analyzed using PyMOL and LigPlot+.
Visualization of Computational Workflow
The following diagram illustrates the computational workflow used to determine the binding affinity of the compounds to the target protein.
Caption: Computational workflow for binding affinity analysis.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Navigating the Disposal of 2-Phenylethanethioamide: A Procedural Guide
Absence of a comprehensive Safety Data Sheet (SDS) for 2-Phenylethanethioamide (CAS 645-54-5) necessitates a cautious and informed approach to its disposal. While a specific, validated SDS from a major supplier was not located during the search, available data on its hazards allows for the formulation of a safe and compliant disposal strategy in consultation with institutional safety protocols. This guide provides the known hazard information and a step-by-step workflow for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for this compound.
Hazard Profile of 2-Phenylethanethioamide
Based on available information, 2-Phenylethanethioamide is classified with the following hazards. This information is crucial for conducting a thorough risk assessment prior to handling and disposal.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Immediate Safety and Handling Precautions
Given the identified hazards, the following personal protective equipment (PPE) and handling procedures are essential:
-
Engineering Controls: Handle 2-Phenylethanethioamide in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.
Step-by-Step Disposal Determination Protocol
The disposal of 2-Phenylethanethioamide must be conducted as hazardous waste until a formal hazardous waste determination proves otherwise. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Collection and Storage:
- Collect waste 2-Phenylethanethioamide and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled hazardous waste container.
- The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "2-Phenylethanethioamide".
- Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
2. Consult Your Institutional Environmental Health and Safety (EHS) Department:
- Contact your institution's EHS department to inform them of the waste stream.
- Provide them with all available information on 2-Phenylethanethioamide, including the CAS number (645-54-5) and the known hazard classifications.
- The EHS department is the definitive authority on hazardous waste classification and disposal procedures at your institution and will provide guidance on the specific regulatory requirements (e.g., EPA, state, and local).
3. Hazardous Waste Determination:
- Your EHS department will perform a formal hazardous waste determination. This process will consider the following:
- Toxicity: Based on the H301 classification ("Toxic if swallowed"), the waste will likely be classified as toxic.
- Reactivity and Ignitability: While no specific data was found on reactivity or ignitability, the EHS department will assess its properties.
- Environmental Hazards: The potential for environmental harm will be evaluated.
- Based on this determination, the EHS department will assign the appropriate hazardous waste codes.
4. Final Disposal:
- Your EHS department will arrange for the pickup and disposal of the hazardous waste container through a licensed hazardous waste disposal vendor.
- Do not attempt to dispose of 2-Phenylethanethioamide down the drain or in the regular trash. This is unsafe and likely a violation of environmental regulations.
Experimental Protocols
As no experimental protocols for the disposal of 2-Phenylethanethioamide were found, the primary "experiment" is the hazardous waste determination conducted by the EHS department. The methodology for this is governed by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Phenylethanethioamide.
References
Personal protective equipment for handling 2-Phenylethanethioamide
Essential Safety and Handling Guide for 2-Phenylethanethioamide
This guide provides critical safety and logistical information for the handling of 2-Phenylethanethioamide (CAS No. 645-54-5) in a laboratory environment. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational plans, and disposal protocols.
Hazard Assessment
2-Phenylethanethioamide is classified with the following hazards:
-
H301: Toxic if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Given these potential risks, adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to minimize all routes of exposure. The following table summarizes the necessary equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards are required.[2] A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | A fully buttoned, long-sleeved laboratory coat is mandatory.[3] For larger quantities or significant splash risk, an impervious or chemical-resistant apron or suit may be necessary.[3] | Prevents skin contact which can cause irritation.[1] |
| Nitrile gloves are required.[5] Consider double-gloving for added protection.[4] Gloves must be worn over the cuff of the lab coat.[4] Regularly inspect gloves for tears or punctures and replace them immediately if compromised.[4] | Provides a barrier against direct skin contact. Thioamides can be irritating and potentially toxic upon skin contact.[3] | |
| Respiratory Protection | All handling of solid 2-Phenylethanethioamide should be conducted in a certified chemical fume hood to avoid dust inhalation.[3][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator (such as an N95) should be used.[4][6] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
The following step-by-step protocols provide guidance for the safe handling and disposal of 2-Phenylethanethioamide.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Area Designation:
-
Weighing and Transfer:
-
When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance and surrounding area.[3]
-
Handle the compound gently to avoid creating dust.
-
-
Handling During Experimentation:
Emergency and First-Aid Procedures
-
In Case of Inhalation: Immediately move the affected person to fresh air.[7][8] If breathing is difficult or symptoms like irritation or dizziness persist, seek immediate medical attention.[9]
-
In Case of Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs or persists, get medical advice.[7]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9][10]
-
In Case of Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[6][10]
Waste Disposal Plan
Proper disposal of hazardous waste is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with 2-Phenylethanethioamide, including used gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and properly labeled container.[3] Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Protocol: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[2] Do not pour waste down the drain.[2]
Handling Workflow Diagram
Caption: Workflow for handling 2-Phenylethanethioamide.
References
- 1. 2-PHENYLETHANETHIOAMIDE | 645-54-5 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
